3-(2-Chloroacetyl)-1-cyclopropylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(cyclopropylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)9-6(11)8-4-1-2-4/h4H,1-3H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUSXXUJONYTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Chloroacetyl)-1-cyclopropylurea, a bifunctional molecule with potential applications in synthetic chemistry and drug discovery. By integrating data from chemical suppliers, relevant patents, and the broader scientific literature, this document aims to serve as a foundational resource for researchers exploring the utility of this compound. We will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its reactivity, and discuss its potential as a building block for novel therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 771499-64-0 , is a unique chemical entity that combines a reactive chloroacetyl group with a cyclopropylurea moiety.[1][2][3][4][5] The latter is a recognized pharmacophore in several biologically active compounds, suggesting inherent potential for this molecule in medicinal chemistry.
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below. It's important to note that while some properties are experimentally derived, others are predicted based on computational models and require experimental validation.
| Property | Value | Source(s) |
| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | [4] |
| CAS Number | 771499-64-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 176.60 g/mol | [2][3] |
| MDL Number | MFCD06347921 | [1][3] |
| Purity (Typical) | ≥97% | [1] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 10.54 ± 0.70 | [2] |
| Storage Conditions | Refrigerated | [4] |
Visualization of the Chemical Structure
The chemical structure of this compound is depicted below, highlighting the key functional groups: the electrophilic chloroacetyl tail and the cyclopropyl-substituted urea core.
Caption: Chemical structure of this compound.
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from established methods for preparing N-acylureas. The most plausible approach involves the acylation of cyclopropylurea with chloroacetyl chloride.
Proposed Synthetic Workflow
The synthesis is a two-step process, starting from commercially available cyclopropylamine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of N-cyclopropyl-N'-(α-p-chlorophenyl-α-chloroacetyl)urea and should be optimized for the target molecule.[6]
Step 1: Synthesis of Cyclopropylurea
-
Reaction Setup: In a suitable reaction vessel, dissolve cyclopropylamine in an aqueous solution of hydrochloric acid at a 1:1 molar ratio.
-
Urea Formation: To the resulting cyclopropylamine hydrochloride solution, add a solution of potassium cyanate in water, maintaining a 1:1 molar ratio with the cyclopropylamine.
-
Reaction Conditions: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the cyclopropylurea product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclopropylurea (1.0 eq) and dimethylaniline (1.0 eq) in anhydrous benzene.
-
Acylation: While stirring, add a solution of chloroacetyl chloride (1.0 eq) in anhydrous benzene dropwise over 45 minutes.
-
Reaction Conditions: After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to reflux for 5 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate as an oil. Decant the supernatant and triturate the oily residue with diethyl ether to remove unreacted starting materials. After removing the ether, triturate the oil with water until it crystallizes.
-
Purification: Filter the crystalline product, wash thoroughly with water, and dry under vacuum over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the electrophilic chloroacetyl group and the nucleophilic urea moiety.
Reactivity of the Chloroacetyl Group
The chloroacetyl group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatizations.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to form the corresponding N-substituted glycine amides, thioethers, and esters. This is a common strategy for linking the molecule to other chemical entities.[7]
Caption: General scheme for nucleophilic substitution on the chloroacetyl group.
Stability and Storage
Given the reactivity of the chloroacetyl group, this compound should be stored under refrigerated conditions to minimize degradation.[4] It is likely sensitive to moisture and strong bases, which could promote hydrolysis of the chloroacetyl group or other undesired reactions.
Potential Applications in Drug Development and Research
While there is no specific literature on the biological activity of this compound, its structural motifs are present in compounds with known pharmacological properties.
-
Cyclopropylurea Derivatives: The cyclopropylurea scaffold is found in a variety of biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors, which have shown potential in treating renal injury.[8] Other urea derivatives have demonstrated antiproliferative activity in cancer cell lines.[9][10]
-
Chloroacetyl-Containing Compounds: The chloroacetyl group can act as a covalent warhead, enabling the molecule to form irreversible bonds with target proteins. This is a strategy employed in the design of certain enzyme inhibitors.
-
Building Block for Heterocyclic Synthesis: The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization following a nucleophilic substitution could lead to the formation of various ring structures.
Safety and Handling
-
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its combination of a reactive electrophilic center and a biologically relevant cyclopropylurea core makes it a valuable tool for synthetic chemists and drug discovery scientists. The synthetic route is straightforward, and its reactivity allows for diverse chemical modifications. Future research should focus on the experimental validation of its physicochemical properties, exploration of its synthetic utility, and systematic evaluation of its biological activity to unlock its full potential.
References
- 1. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound CAS#: 771499-64-0 [m.chemicalbook.com]
- 3. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 4. This compound | 771499-64-0 [sigmaaldrich.com]
- 5. 771499-64-0|this compound|BLD Pharm [bldpharm.com]
- 6. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]
- 7. [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester () for sale [vulcanchem.com]
- 8. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of nitroaryl urea derivatives with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
3-(2-Chloroacetyl)-1-cyclopropylurea CAS number 771499-64-0
An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS: 771499-64-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a reactive chloroacetyl group and a cyclopropylurea moiety, a scaffold known for its presence in targeted therapeutics. We will delve into its chemical properties, a robust and logical synthesis protocol, its inherent reactivity, and its potential applications as a building block in the development of novel pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and the design of new bioactive compounds.
Introduction and Strategic Importance
This compound (CAS No. 771499-64-0) is a synthetic organic compound that, while not an end-product therapeutic, represents a crucial structural motif for chemical elaboration. Its strategic value lies in the combination of two key features:
-
The Cyclopropylurea Moiety: Urea derivatives are a cornerstone in modern drug discovery, prized for their ability to form stable, bidentate hydrogen bonds with protein targets.[1][2][3] This interaction is critical for achieving high-affinity binding in numerous enzyme inhibitors and receptor modulators. The cyclopropyl group, a "biosteric mimic" of larger or more flexible groups, often imparts favorable metabolic stability, cell permeability, and binding affinity.
-
The Electrophilic Chloroacetyl Group: The chloroacetyl function is a versatile and reactive "handle." The presence of an alpha-chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic substitution, providing a straightforward and efficient means to conjugate this molecule with other fragments, such as amines, thiols, or alcohols, to build more complex molecular architectures.[4][5][6]
The convergence of these two functionalities in a single, relatively simple molecule makes this compound a valuable starting material for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapies, particularly in oncology where urea-based kinase inhibitors are prevalent.[7] For instance, the structurally related compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat various cancers.[8][9]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below. These values are compiled from various chemical data providers and predictive modeling.
| Property | Value | Source |
| CAS Number | 771499-64-0 | [10][11] |
| Molecular Formula | C₆H₉ClN₂O₂ | [10][11] |
| Molecular Weight | 176.60 g/mol | [10][11] |
| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | |
| SMILES | C1CC1NC(=O)NC(=O)CCl | [11] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [10] |
| Predicted pKa | 10.54 ± 0.70 | [10] |
| Storage Temperature | Refrigerated | |
| Purity (Typical) | ≥97% | [12] |
Synthesis Protocol: Acylation of Cyclopropylurea
While multiple routes to N-acylureas exist, the most direct and industrially scalable approach for synthesizing this compound is the acylation of a pre-formed urea with a reactive acylating agent.[10] The following protocol is based on established chemical principles for N-acylation and analogous reactions found in patent literature.[13]
Rationale and Causality
The core of this synthesis is the nucleophilic attack of the nitrogen atom of cyclopropylurea onto the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Choice of Starting Materials:
-
Cyclopropylurea: This precursor can be synthesized from cyclopropylamine, which is commercially available or can be prepared via methods like the Kulinkovich-Szymoniak reaction.[14][15] Reacting cyclopropylamine with a source of isocyanate, such as that generated from sodium cyanate and an acid, yields cyclopropylurea.
-
Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient and often rapid reaction at the urea nitrogen. Its high reactivity necessitates careful control of reaction conditions to prevent side reactions.
-
-
Choice of Solvent and Base:
-
An aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene is chosen to prevent reaction with the highly reactive chloroacetyl chloride.
-
A non-nucleophilic organic base, such as Triethylamine (Et₃N) or Pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the protonation of the starting urea (which would deactivate it as a nucleophile) and drives the reaction to completion.
-
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Cyclopropylurea (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylurea (1.0 eq) and anhydrous DCM.
-
Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (1.1 eq) to the flask.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and minimize the formation of di-acylated or other byproducts.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Applications
The primary utility of this compound is as a bifunctional building block. The N-acylurea structure is relatively stable, allowing the chloroacetyl moiety to undergo selective transformations.
Nucleophilic Substitution at the Alpha-Carbon
The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles.
Caption: General reactivity of the chloroacetyl moiety.
This reactivity is the cornerstone of its application. For example:
-
Reaction with Amines: Forms a glycinamide derivative, linking the cyclopropylurea core to another molecule via a stable amide bond. This is a common strategy in fragment-based drug design.
-
Reaction with Thiols: Produces thioether linkages, useful for attaching the scaffold to cysteine-containing peptides or other sulfur nucleophiles.
-
Reaction with Azides: Yields an azidoacetyl intermediate, which can then be used in "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazoles, a valuable pharmacophore.
Safety and Handling
As a reactive chemical intermediate, this compound and its precursors require careful handling.
-
Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: Should be considered a potential irritant and sensitizer. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory safety practices should be followed.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases.
Conclusion
This compound is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex molecules in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its true value is realized in its subsequent reactions. The combination of a proven pharmacophore (cyclopropylurea) and a versatile reactive site (chloroacetyl) provides medicinal chemists with a reliable tool for generating novel compounds with therapeutic potential. Understanding the synthesis, reactivity, and handling of this compound is essential for any researcher looking to leverage its unique structural features in their development programs.
References
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. prepchem.com [prepchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 9. N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 12. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]
- 14. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Chloroacetyl)-1-cyclopropylurea
A Senior Application Scientist's Perspective on a Hypothetical Investigative Strategy
Abstract
This guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel compound 3-(2-chloroacetyl)-1-cyclopropylurea. Given the paucity of existing data on this specific molecule, we present a structured, hypothesis-driven approach for its characterization. The central hypothesis posits that this compound acts as a covalent inhibitor, leveraging its reactive chloroacetyl moiety to form a permanent bond with its biological target(s). The cyclopropyl and urea functionalities are predicted to contribute to target specificity and binding affinity. This document outlines a multi-faceted research plan encompassing target identification, validation, and the characterization of downstream cellular consequences. Detailed experimental protocols and data interpretation strategies are provided to guide researchers in drug development and chemical biology in their investigation of this, and similar, electrophilic small molecules.
Introduction: Deconstructing this compound
The structure of this compound presents three key chemical features that likely dictate its biological activity: the cyclopropyl ring, the urea linkage, and the reactive chloroacetyl group.
-
The Cyclopropyl Ring: This small, rigid ring is a common feature in modern medicinal chemistry.[1][2][3] Its rigidity can help to lock the molecule into a specific conformation, which can be entropically favorable for binding to a protein target.[2] Furthermore, cyclopropyl groups can enhance metabolic stability and cell permeability.[2][4]
-
The Urea Moiety: Urea and its derivatives are found in a vast array of biologically active compounds, exhibiting activities ranging from anticancer to antiviral and antidiabetic.[5][6] The urea functional group is a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[6] In some contexts, such as with sulfonylureas, this class of compounds is known to interact with specific cellular receptors, like the ATP-sensitive potassium channels in pancreatic beta-cells.[7][8][9]
-
The Chloroacetyl Group: This is a key reactive feature of the molecule. The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains on a protein, such as the thiol group of cysteine, the imidazole of histidine, or the amino group of lysine. This suggests a high probability that this compound acts as a covalent inhibitor, forming an irreversible bond with its target protein.
Based on this structural analysis, our central working hypothesis is that This compound is a covalent inhibitor that targets specific proteins, leading to a modulation of their function and downstream cellular pathways.
Phase 1: Target Identification and Engagement
The primary objective is to identify the cellular target(s) of this compound. An unbiased, proteomics-based approach is recommended.
Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)
This technique is designed to identify the targets of a covalent inhibitor directly in a complex biological sample.
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Detailed Protocol: AfBPP for this compound
Objective: To identify the protein targets of this compound in a human cancer cell line (e.g., HeLa or Jurkat).
Materials:
-
This compound
-
A "clickable" analogue of the compound (e.g., with a terminal alkyne)
-
Biotin-azide probe
-
Copper(I) catalyst (e.g., TBTA, CuSO4) and a reducing agent (e.g., sodium ascorbate)
-
Streptavidin-agarose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Methodology:
-
Synthesis of a "Clickable" Probe: Synthesize an analogue of this compound that incorporates a terminal alkyne group. This is crucial for the subsequent click chemistry step.
-
Cell Culture and Lysis: Culture HeLa cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Treatment: Incubate the cell lysate with the alkyne-tagged this compound probe at a predetermined concentration (e.g., 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Click Chemistry: To the treated lysate, add the biotin-azide probe, copper(I) catalyst, and reducing agent. Incubate for 1 hour at room temperature to attach biotin to the probe-bound proteins.
-
Streptavidin Pulldown: Add streptavidin-agarose beads to the lysate and incubate for 4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate cysteines. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the MS/MS spectra against a human protein database to identify the proteins that were pulled down.
Expected Data and Interpretation
The output will be a list of proteins identified in the probe-treated sample. True targets should be significantly enriched in the probe-treated sample compared to the DMSO control.
| Protein ID | Gene Name | Peptide Count (Probe) | Peptide Count (DMSO) | Fold Change | p-value |
| P04637 | TP53 | 0 | 0 | - | - |
| Q06830 | HSP90AA1 | 25 | 1 | 25.0 | <0.001 |
| P62258 | RPLP0 | 2 | 1 | 2.0 | 0.5 |
| P08238 | HSPA5 | 18 | 0 | 18.0 | <0.001 |
| P68871 | TUBB | 3 | 2 | 1.5 | 0.6 |
Table 1: Hypothetical data from an AfBPP experiment. HSP90AA1 and HSPA5 are identified as high-confidence candidate targets.
Phase 2: Target Validation and Mechanistic Characterization
Once candidate targets are identified, they must be validated, and the molecular mechanism of inhibition must be characterized.
Workflow for Target Validation
Caption: Workflow for validating candidate protein targets.
Detailed Protocols for Key Validation Assays
3.2.1. Recombinant Protein Activity Assay
Objective: To determine if this compound directly inhibits the activity of a candidate target enzyme (e.g., a kinase or ATPase).
Methodology:
-
Express and purify the recombinant target protein.
-
Perform an in vitro activity assay in the presence of varying concentrations of this compound.
-
Measure the enzyme activity at each concentration.
-
Plot the activity as a function of inhibitor concentration and calculate the IC50 value.
-
To confirm covalent inhibition, pre-incubate the enzyme with the compound for varying amounts of time before initiating the reaction. A time-dependent decrease in activity is indicative of covalent modification.
3.2.2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in intact cells.
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Lyse the cells.
-
Aliquot the lysate and heat the aliquots to a range of different temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot using an antibody against the target protein.
-
Binding of the compound should stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
Phase 3: Elucidation of Downstream Cellular Effects
After validating the target(s), the next step is to understand the cellular consequences of target inhibition.
Investigating Downstream Signaling Pathways
Objective: To identify the signaling pathways that are modulated by this compound.
Methodology:
-
Phosphoproteomics: Treat cells with the compound and perform a global phosphoproteomic analysis to identify changes in protein phosphorylation. This can provide a snapshot of the signaling pathways that are affected.
-
Western Blotting: Based on the phosphoproteomics data or known functions of the target, use Western blotting to probe the activation state of key signaling proteins (e.g., p-AKT, p-ERK).
-
Gene Expression Analysis (RNA-seq): Treat cells with the compound and perform RNA sequencing to identify changes in gene expression. This can reveal the transcriptional programs that are altered by the compound.
Phenotypic Assays
Objective: To characterize the phenotypic effects of the compound on cells.
Methodology:
-
Cell Viability/Proliferation Assays: Treat cancer cell lines with the compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine its anti-proliferative effects.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the compound induces apoptosis.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, strategy for elucidating the mechanism of action of this compound. The proposed workflow, centered on the hypothesis of covalent inhibition, provides a robust framework for target identification, validation, and the characterization of downstream effects. The successful execution of these experiments would provide a deep understanding of the compound's biological activity and its potential as a therapeutic agent. Future work would involve medicinal chemistry efforts to optimize the compound's potency and selectivity, as well as in vivo studies to assess its efficacy and safety in animal models.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-(2-Chloroacetyl)-1-cyclopropylurea: A Case Study in the Characterization of Targeted Covalent Inhibitors
An In-depth Technical Guide for Researchers
Abstract: The resurgence of covalent inhibitors in drug discovery marks a paradigm shift towards designing therapeutics with high potency and prolonged duration of action. This guide provides a comprehensive technical framework for the evaluation of novel covalent inhibitors, using the putative inhibitor 3-(2-Chloroacetyl)-1-cyclopropylurea as a central case study. We will dissect the molecule's structural components, propose a mechanism of action, and provide detailed, field-proven protocols for its synthesis, kinetic characterization, target validation via mass spectrometry, and evaluation in cellular systems. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of targeted covalent drugs.
Introduction: The Rationale for Covalent Inhibition
For many years, the formation of covalent bonds between a drug and its target was often associated with toxicity and immunogenicity, leading many drug discovery programs to avoid this mechanism.[1] However, the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib has catalyzed a renewed interest in this modality.[2][3] Unlike reversible inhibitors, TCIs form a stable, covalent bond with their target protein, typically leading to complete and durable inhibition.
This approach offers several advantages:
-
High Potency: The irreversible nature of the interaction can achieve a level of biochemical efficiency that is difficult to attain with reversible inhibitors.[1]
-
Prolonged Duration of Action: The drug's effect persists as long as the target protein is present, often allowing for less frequent dosing.[1]
-
Overcoming Resistance: Covalent inhibitors can effectively target proteins with shallow binding pockets or high concentrations of endogenous ligands.[1][3]
The molecule at the center of this guide, This compound (CAS 771499-64-0), serves as an ideal model for exploring the principles of covalent inhibition.[4][5][6] Its structure contains three key motifs:
-
The Chloroacetyl "Warhead": The α-chloroacetyl group is a well-known electrophile, primed to react with nucleophilic amino acid residues on a target protein.[7][8]
-
The Urea Scaffold: Urea derivatives are privileged structures in medicinal chemistry, capable of forming multiple hydrogen bonds with a protein target, thereby contributing to binding affinity and specificity.[9]
-
The Cyclopropyl Group: This small, rigid ring is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[10][11]
This guide will outline the essential experimental journey from initial synthesis to cellular validation for a compound like this compound.
Proposed Mechanism of Covalent Adduct Formation
The chloroacetyl moiety functions as an irreversible covalent warhead. The primary mechanism involves a nucleophilic substitution reaction (SN2) where a nucleophilic amino acid side chain from the target protein attacks the carbon atom bearing the chlorine. Cysteine, with its highly nucleophilic thiol group, is the most common target for such electrophiles.[12][13]
The proposed two-step mechanism is as follows:
-
Reversible Binding (E+I ⇌ E·I): The inhibitor first forms a non-covalent complex with the enzyme (E). This initial binding event is governed by interactions such as hydrogen bonds from the urea moiety and hydrophobic interactions, and is characterized by the inhibition constant, KI.[3][14]
-
Irreversible Covalent Bonding (E·I → E-I): Once optimally positioned within the active site, the nucleophilic residue (e.g., Cys) attacks the electrophilic chloroacetyl group, displacing the chloride leaving group to form a stable thioether bond. This step is characterized by the rate of inactivation, kinact.[2][3]
Caption: Proposed two-step mechanism of covalent inhibition.
Synthesis and Analytical Characterization
A plausible synthetic route to this compound involves the acylation of 1-cyclopropylurea with chloroacetyl chloride.[15]
Protocol 3.1: Synthesis of this compound
-
Dissolution: Dissolve 1-cyclopropylurea (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath (0 °C).
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove any salt byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.
Table 1: Analytical Characterization
| Technique | Expected Result | Purpose |
|---|---|---|
| HPLC | Single peak >95% purity | Assess purity and provide material for subsequent assays.[16] |
| ¹H NMR | Peaks corresponding to cyclopropyl, urea, and chloroacetyl protons | Confirm chemical structure and identity.[13][17] |
| ¹³C NMR | Peaks for all unique carbon atoms in the structure | Further confirm chemical structure.[17] |
| HRMS | Mass peak corresponding to the exact mass of C₆H₉ClN₂O₂ | Confirm molecular formula and identity.[17] |
Biochemical and Biophysical Characterization
Kinetic Analysis of Covalent Inhibition
For covalent inhibitors, a simple IC₅₀ value is insufficient as it is time-dependent.[1][3] The true measure of efficiency is the second-order rate constant kinact/KI, which accounts for both binding affinity (KI) and the rate of covalent modification (kinact).[2][3]
Protocol 4.1.1: Determining kinact and KI via Progress Curves This method uses a continuous enzyme activity assay to monitor the rate of inhibition.[18]
-
Assay Preparation: Prepare a reaction mixture containing buffer, the target enzyme at a fixed concentration, and its corresponding substrate.
-
Initiation: Initiate the reaction by adding varying concentrations of this compound.
-
Data Acquisition: Continuously monitor product formation (e.g., via fluorescence or absorbance) over time. The resulting progress curves will show a time-dependent decrease in reaction rate.[1]
-
Analysis: Fit the progress curves to the equation for pseudo-first-order kinetics: P = v₀(1 - e-k_obst) / k_obs* where P is product concentration, v₀ is the initial rate, and k_obs is the observed rate of inactivation.
-
Parameter Calculation: Plot the calculated k_obs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation: k_obs = k_inact[I] / (K_I + [I])* This allows for the determination of both kinact and KI.[1][3]
Table 2: Representative Kinetic Data
| Inhibitor Conc. (µM) | k_obs (s⁻¹) |
|---|---|
| 0.1 | 0.005 |
| 0.5 | 0.023 |
| 1.0 | 0.041 |
| 5.0 | 0.115 |
| 10.0 | 0.150 |
| Derived Parameters | Value |
| k_inact | 0.2 s⁻¹ |
| K_I | 4.5 µM |
| k_inact/K_I | 44,444 M⁻¹s⁻¹ |
Target Engagement and Adduct Confirmation by Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm that a compound covalently modifies its target.[19][20]
Caption: Workflow for covalent adduct identification via MS.
Protocol 4.2.1: Intact Protein Analysis
-
Incubation: Incubate the target protein with a molar excess (e.g., 5-fold) of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Desalting: Remove excess inhibitor using a desalting column.
-
Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Interpretation: Compare the deconvoluted mass spectra of the treated sample and the control. A mass increase corresponding to the molecular weight of the inhibitor minus HCl (176.60 - 36.46 = 140.14 Da) confirms covalent adduct formation.[19]
Protocol 4.2.2: Peptide Mapping for Site Identification
-
Sample Preparation: Following incubation (Protocol 4.2.1), denature the protein, reduce disulfide bonds, and alkylate free cysteines (optional, but helps differentiate from the modified cysteine).
-
Digestion: Digest the protein into smaller peptides using a protease like trypsin.[21]
-
LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: Use proteomics search software (e.g., Mascot, MaxQuant) to identify peptides.[21][22] Search for peptides with a mass modification of +140.14 Da. The MS/MS fragmentation pattern of the modified peptide will reveal which specific amino acid residue is covalently bound to the inhibitor.[19]
Cellular Characterization
Biochemical activity must be translated to a cellular context to be meaningful.[23] Cellular assays are crucial for assessing membrane permeability, target engagement in a native environment, and potential cytotoxicity.[24][25]
Protocol 5.1: Cell Viability Assay
-
Cell Plating: Plate cells of interest (e.g., a cancer cell line overexpressing the target protein) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
Analysis: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Result: Calculate the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's cytotoxic potency.
Protocol 5.2: Cellular Target Engagement A Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor binds to its target inside intact cells. Covalent binding typically stabilizes the target protein, increasing its melting temperature.
-
Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to pellet aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.
-
Interpretation: A shift to a higher melting temperature in the inhibitor-treated samples indicates direct target engagement.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of a novel covalent inhibitor like this compound. By moving beyond simple potency measurements to a deep understanding of inactivation kinetics, direct confirmation of the covalent adduct, and validation of cellular activity, researchers can build a self-validating data package. This rigorous evaluation is essential for advancing promising covalent inhibitors through the drug discovery pipeline and for ultimately designing safer, more effective medicines.
References
- 1. youtube.com [youtube.com]
- 2. A Perspective on the Kinetics of Covalent and Irreversible Inhibition | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 5. 771499-64-0|this compound|BLD Pharm [bldpharm.com]
- 6. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 12. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Potential Biological Targets for 3-(2-Chloroacetyl)-1-cyclopropylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for identifying the potential biological targets of the novel compound 3-(2-Chloroacetyl)-1-cyclopropylurea. While specific biological data for this exact molecule is not publicly available, its structure provides significant insight into its probable mechanism of action. This guide synthesizes established principles of medicinal chemistry and chemical proteomics to outline a robust, scientifically-grounded strategy for target deconvolution. We will dissect the compound's key structural motifs—the chloroacetyl "warhead," the urea scaffold, and the cyclopropyl group—to hypothesize likely target classes. Subsequently, we present detailed, field-proven experimental workflows, including Activity-Based Protein Profiling (ABPP) and Affinity-Based Chemical Proteomics, as primary methodologies for empirical target discovery and validation.
Structural Analysis and Mechanistic Hypothesis
The rational identification of biological targets begins with a thorough analysis of the compound's chemical structure. This compound is composed of three key functional groups, each contributing to its potential pharmacodynamics.
-
The Chloroacetyl Group: This functional group is a well-characterized electrophilic "warhead."[1] The electron-withdrawing nature of the adjacent carbonyl and the chlorine atom (a good leaving group) renders the α-carbon susceptible to nucleophilic attack by amino acid residues on a protein. This strongly suggests that this compound acts as a covalent inhibitor , forming a permanent, irreversible bond with its target(s).[1][2] The most common nucleophilic residue targeted by such warheads is the thiol group of cysteine , although reactions with lysine, histidine, and serine are also possible.[1]
-
The Urea Moiety: The urea functionality is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[3][4][5] Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions within a protein's binding pocket, serving as a critical anchor that dictates binding affinity and selectivity.[6]
-
The Cyclopropyl Group: This small, rigid, and lipophilic ring is increasingly utilized in drug design.[7] It can enhance potency by fitting into hydrophobic pockets, improve metabolic stability, and reduce off-target effects by conformationally constraining the molecule.[8][9][10] Its unique electronic properties can also contribute to favorable binding interactions.
Central Hypothesis: Based on this analysis, this compound is hypothesized to be a targeted covalent inhibitor. Its urea and cyclopropyl groups guide it to a specific protein binding pocket, whereupon the chloroacetyl group forms a covalent bond with a nearby nucleophilic residue, most likely a cysteine, leading to irreversible inhibition of the protein's function.
Hypothesized Biological Target Classes
Given the reactivity of the chloroacetyl group towards cysteine, several protein families emerge as high-probability targets. These classes are known to possess functionally important, accessible cysteine residues.
-
Cysteine Proteases: This large family of enzymes, including caspases and cathepsins, relies on a catalytic cysteine in their active site. They are frequent targets for covalent inhibitors and play critical roles in apoptosis, inflammation, and other cellular processes.[11]
-
Kinases: While serine/threonine and tyrosine kinases primarily use other residues for catalysis, many possess non-catalytic cysteines in or near the ATP-binding pocket that can be targeted by covalent inhibitors. This is a proven strategy for achieving high selectivity and potency.
-
Deubiquitinating Enzymes (DUBs): These enzymes are crucial for protein homeostasis and are almost universally cysteine proteases, making them a prime target class for covalent ligands.
-
Metabolic Enzymes & Transferases: Various enzymes involved in metabolic pathways, such as polyketide synthases and fatty acid elongases, have been shown to be targets of chloroacetamide-containing molecules.[12]
Core Methodologies for Target Identification
Identifying the specific protein(s) that a novel compound interacts with is a critical challenge in drug discovery.[13][14] For covalent inhibitors like this compound, chemoproteomic strategies are exceptionally powerful.[15][16] We will detail two gold-standard, complementary approaches.
Strategy 1: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful functional proteomics technology used to map the activity of entire enzyme families directly in complex biological systems.[17][18][19] In a competitive format, it can be used to identify the targets of an unlabeled inhibitor.[20]
Causality and Rationale: This method relies on the use of a broad-spectrum, activity-based probe (ABP) that targets a class of enzymes (e.g., cysteine proteases). The ABP contains a reactive group similar to our compound of interest and a reporter tag (like biotin or a fluorophore).[21] If this compound binds to and covalently modifies a protein, it will block that protein's active site. Consequently, the tagged ABP will be unable to bind. By comparing the protein labeling profile of the ABP in the presence versus the absence of our compound, we can identify its specific targets via mass spectrometry.[18]
-
Proteome Preparation: Prepare fresh cell or tissue lysates from a biologically relevant source under native conditions to preserve protein function.
-
Inhibitor Incubation: Treat one aliquot of the lysate with this compound at various concentrations. Treat a control aliquot with a vehicle (e.g., DMSO). Incubate to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive ABP (e.g., an iodoacetamide- or acrylamide-based probe with a biotin tag) to both the treated and control lysates. Incubate to label all accessible, active cysteine-containing proteins.[19][20]
-
Enrichment of Labeled Proteins: For biotinylated probes, use streptavidin-coated beads to enrich the proteins that were successfully labeled by the ABP.[22] Proteins blocked by our test compound will not be pulled down.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Quantify the abundance of peptides from the treated versus the control sample. Proteins whose corresponding peptide signals are significantly reduced in the inhibitor-treated sample are identified as primary targets.
Caption: Competitive ABPP workflow for target identification.
Strategy 2: Affinity-Based Chemical Proteomics
This classical approach uses the small molecule itself as "bait" to capture its binding partners from a cell lysate.[22][23][24]
Causality and Rationale: To perform this experiment, a modified version of this compound must be synthesized. This "probe" version will contain an affinity handle (e.g., biotin) attached via a linker at a position that does not interfere with its biological activity.[22] The probe is immobilized on a solid support (e.g., streptavidin beads if biotinylated) and incubated with a cell lysate. Because the chloroacetyl group forms a covalent bond, the target proteins will become permanently attached to the probe, allowing for stringent washing conditions to remove non-specific binders. The captured proteins are then identified by mass spectrometry.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin tag via a flexible linker (e.g., a PEG linker). The attachment point should be determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Proteome Preparation: Prepare cell or tissue lysates as described in the ABPP protocol.
-
Affinity Pulldown:
-
Experimental Sample: Incubate the lysate with the biotinylated probe.
-
Control Sample: To distinguish specific from non-specific binders, pre-incubate a separate aliquot of lysate with a high concentration of the original, unlabeled this compound (the "competitor") before adding the biotinylated probe. True targets will be occupied by the competitor and will not bind the probe.
-
-
Enrichment: Add streptavidin-coated beads to both lysates to capture the probe and its covalently bound proteins.
-
Washing and Elution: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. Elute the captured proteins.
-
Protein Digestion & LC-MS/MS: Digest the eluted proteins into peptides using trypsin and analyze via quantitative mass spectrometry.
-
Data Analysis: Identify proteins that are highly abundant in the experimental sample but significantly depleted in the competitor control sample. These are the high-confidence targets.
Caption: Affinity-based chemical proteomics workflow.
Summary of Methodologies and Data Presentation
The two proposed strategies offer complementary insights into the target profile of this compound.
| Method | Principle | Advantages | Disadvantages |
| Competitive ABPP | Competition between the inhibitor and a broad-spectrum probe for active sites.[18] | Identifies functionally active targets; no compound modification needed; provides information on enzyme activity.[21] | Limited to enzyme classes for which broad-spectrum probes exist. |
| Affinity Pulldown | Uses a tagged version of the compound to capture binding partners.[22] | Unbiased, can identify non-enzymatic targets; covalent nature allows for stringent washes. | Requires chemical synthesis of a probe; linker attachment can alter activity; may miss low-affinity interactions.[24] |
Conclusion
The chemical structure of this compound strongly implies a mechanism of targeted covalent inhibition, with a high likelihood of modifying functional cysteine residues in its protein targets. While the exact targets remain to be discovered, the protein classes of cysteine proteases, kinases, and DUBs represent logical starting points for investigation. A dual-pronged approach employing both competitive Activity-Based Protein Profiling and Affinity-Based Chemical Proteomics provides a robust and comprehensive strategy for target deconvolution. The successful identification of these targets is the foundational step in understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent or a chemical probe.
References
- 1. mdpi.com [mdpi.com]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem-space.com [chem-space.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 11. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 12. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plantchemetics.org [plantchemetics.org]
- 18. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 19. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Cyclopropylurea Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The cyclopropylurea moiety represents a privileged structural motif in contemporary medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and potent biological activity. This guide provides an in-depth exploration of the discovery and synthesis of novel cyclopropylurea derivatives, with a particular focus on their role as enzyme inhibitors. We will delve into the strategic rationale behind their design, detail robust synthetic methodologies, and illuminate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.
Introduction: The Significance of the Cyclopropylurea Scaffold
The incorporation of a cyclopropane ring into small molecule therapeutics is a well-established strategy to enhance potency and modulate physicochemical properties.[1][2] The three-membered ring's inherent strain and unique electronic character introduce a level of conformational constraint that can pre-organize a molecule for optimal binding to its biological target.[1] When combined with the urea functional group—a known hydrogen bond donor and acceptor—the resulting cyclopropylurea scaffold becomes a powerful pharmacophore for engaging with a variety of enzyme active sites.[3][4]
Cyclopropylurea derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and enzyme inhibitory effects.[2][5][6] A particularly notable application is in the development of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[3][4][7] By inhibiting sEH, cyclopropylurea-based drugs can elevate EET levels, offering therapeutic benefits in cardiovascular and inflammatory diseases.[3][8][9]
This guide will provide a comprehensive overview of the key aspects of cyclopropylurea chemistry, from fundamental synthetic transformations to the nuanced interpretation of structure-activity relationships (SAR).
Synthetic Strategies for Cyclopropylurea Derivatives
The construction of the cyclopropylurea core can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Primary Synthetic Route: Reaction of Cyclopropylamine with Isocyanates
The most direct and widely employed method for the synthesis of N-substituted cyclopropylureas involves the nucleophilic addition of cyclopropylamine to an appropriately substituted isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
General Reaction Scheme:
-
Rationale: Cyclopropylamine, a readily available primary amine, acts as a potent nucleophile, attacking the electrophilic carbon of the isocyanate.[1] The reaction is often catalyzed by a non-nucleophilic base to deprotonate the amine, further enhancing its reactivity.
Experimental Protocol: Synthesis of a Generic N-Aryl-N'-cyclopropylurea
-
Dissolution: Dissolve the desired aryl isocyanate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-N'-cyclopropylurea.
Alternative Synthetic Route: Curtius Rearrangement
For instances where the requisite isocyanate is not commercially available or is unstable, the Curtius rearrangement provides a versatile alternative for its in situ generation from a carboxylic acid precursor.
Workflow for Curtius Rearrangement Approach:
Caption: Curtius rearrangement workflow for cyclopropylurea synthesis.
Causality behind Experimental Choices:
-
Activation of Carboxylic Acid: The conversion of the carboxylic acid to an acid chloride or another activated species is crucial for the subsequent nucleophilic substitution by the azide ion. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.
-
Formation of Acyl Azide: Sodium azide (NaN₃) is a reliable source of the azide nucleophile. The reaction is typically performed in a polar aprotic solvent.
-
Thermal Rearrangement: Heating the acyl azide induces the loss of dinitrogen gas and the rearrangement of the R-group to the nitrogen atom, forming the isocyanate. This step must be performed with caution due to the potentially explosive nature of acyl azides.
-
Trapping with Cyclopropylamine: The in situ generated isocyanate is immediately trapped by cyclopropylamine to yield the final urea product.
Structure-Activity Relationship (SAR) Studies
The biological activity of cyclopropylurea derivatives can be finely tuned by modifying their chemical structure. SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]
Key Structural Regions for Modification
Caption: Key regions for SAR exploration in cyclopropylurea derivatives.
-
The Cyclopropyl Moiety: Substitution on the cyclopropane ring can influence both steric and electronic interactions with the target protein.[4] For instance, the introduction of small alkyl or phenyl groups can probe specific pockets within an enzyme's active site.[4]
-
The Urea Linker: The two nitrogen atoms of the urea group are critical hydrogen bond donors. N-alkylation can disrupt this hydrogen bonding network, which can be detrimental or beneficial depending on the specific target.
-
The Terminal Group: This region offers the greatest scope for modification to enhance properties such as solubility, metabolic stability, and target selectivity. A wide range of aromatic and heterocyclic groups have been explored in this position.[12]
Case Study: Cyclopropylureas as sEH Inhibitors
In the context of sEH inhibition, extensive SAR studies have revealed several key trends.[3][4]
| Modification | Effect on sEH Inhibitory Activity | Rationale |
| Terminal Group | Introduction of a second adamantyl or cyclohexyl group | Generally increases potency.[7][8] |
| Incorporation of polar groups (e.g., carboxylic acids) | Can improve solubility and metabolic stability.[8] | |
| Cyclopropyl Ring | Substitution with diphenyl groups | Can occupy additional pockets in the sEH active site, enhancing activity.[4] |
Biological Evaluation and Future Perspectives
The discovery of novel cyclopropylurea derivatives is an iterative process that relies on a continuous feedback loop between chemical synthesis and biological evaluation.
Integrated Discovery Workflow:
Caption: Iterative workflow for the discovery of novel cyclopropylurea derivatives.
The initial screening of newly synthesized compounds is typically performed using in vitro assays to determine their potency and selectivity against the target of interest. Promising candidates are then advanced to more complex cellular and in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
The future of cyclopropylurea research lies in the exploration of novel biological targets and the development of derivatives with improved drug-like properties. The inherent versatility of this scaffold, coupled with a deeper understanding of its SAR, will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doc.ic.ac.uk [doc.ic.ac.uk]
- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(2-Chloroacetyl)-1-cyclopropylurea as a Potential Covalent Chemical Probe
An In-depth Guide for Researchers in Chemical Biology and Drug Discovery
Abstract
Covalent chemical probes are indispensable tools for identifying and characterizing protein function directly in complex biological systems. Their ability to form stable, irreversible bonds with their protein targets offers unique advantages in potency, selectivity, and utility for target validation. This guide focuses on 3-(2-Chloroacetyl)-1-cyclopropylurea, a molecule possessing a reactive chloroacetyl electrophile, positioning it as a potential, yet uncharacterized, covalent probe. While specific biological applications for this compound are not yet documented in peer-reviewed literature, its structure provides a valuable framework for exploring novel protein-ligand interactions. This document serves as a technical roadmap for researchers, detailing the principles and experimental workflows required to characterize, validate, and utilize a novel electrophilic fragment like this compound for chemical biology and drug discovery applications.
Introduction: The Rationale for Covalent Probes
The discovery of small molecules that modulate protein function is central to advancing biology and medicine[1]. While traditional inhibitors rely on reversible, non-covalent interactions, covalent probes operate by forming a stable chemical bond with their target protein[2]. This approach offers several distinct advantages:
-
Enhanced Potency: Irreversible binding can overcome weak initial binding affinities, a common challenge in fragment-based drug discovery[3].
-
Prolonged Duration of Action: The effect of the probe persists as long as the protein is present, independent of the probe's circulating concentration.
-
Target Validation: Covalent labeling provides a direct and unambiguous method to identify protein targets in complex proteomes, often using mass spectrometry-based chemoproteomics.
-
Targeting Challenging Sites: Covalent probes can target shallow binding pockets or non-catalytic residues that are difficult to address with reversible ligands[4].
The chloroacetyl group is a well-established "warhead" or reactive group for covalent probes[5]. It is a mild electrophile that preferentially reacts with soft nucleophiles, most notably the thiol side chain of cysteine residues, forming a stable thioether linkage. The strategic deployment of such electrophiles has led to the discovery of highly selective probes and approved drugs[2][3]. This compound combines this reactive moiety with a cyclopropylurea scaffold, a fragment that may confer specific binding interactions.
Physicochemical Properties and Synthesis Overview
Characterizing a novel probe begins with understanding its fundamental properties.
Key Properties
| Property | Value | Source |
| CAS Number | 771499-64-0 | [6][7][8] |
| Molecular Formula | C₆H₉ClN₂O₂ | [6][8] |
| Molecular Weight | 176.60 g/mol | [6][7][8] |
| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | [9][10] |
| SMILES | C1CC1NC(=O)NC(=O)CCl | [6] |
| Purity | Typically >97% | [7] |
Synthesis Outline
While detailed synthetic procedures for this specific molecule are proprietary to chemical vendors, analogous compounds are often synthesized via a straightforward acylation reaction. The general approach involves reacting a precursor, cyclopropylurea, with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. The reaction is typically run at low temperatures to control reactivity and minimize side-product formation. Purification via crystallization or column chromatography is essential to ensure high purity, as trace reactive impurities can confound subsequent biological assays.
Hypothesized Mechanism of Action: Covalent Cysteine Targeting
The primary hypothesis for the mechanism of this compound as a chemical probe is the irreversible covalent modification of nucleophilic amino acid residues on target proteins.
-
The Electrophile: The chloroacetyl group contains a carbon atom alpha to a carbonyl, which is activated towards nucleophilic attack. The chlorine atom serves as a good leaving group.
-
The Nucleophile: In a biological context, the most likely target is the thiolate anion (R-S⁻) of a cysteine residue. Cysteine is one of the most nucleophilic amino acids at physiological pH, making it a common target for electrophilic probes[2].
-
The Reaction: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the cysteine thiolate attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.
Experimental Protocols: A Roadmap to Probe Characterization
The following protocols provide a comprehensive framework for evaluating this compound as a novel chemical probe.
Protocol 1: Assessing Cysteine Reactivity
Trustworthiness: This protocol is self-validating by comparing the reactivity of the probe against a well-characterized thiol, providing a quantitative baseline.
Objective: To determine the intrinsic reactivity of the probe with a model thiol.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare a 10 mM stock of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the GSH stock to 85 µL of phosphate buffer.
-
Add 10 µL of the probe stock solution (or DMSO for control) to initiate the reaction (final concentration: 1 mM probe, 0.5 mM GSH).
-
Incubate at room temperature, taking time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quantification:
-
At each time point, transfer 10 µL of the reaction mixture to a new well containing 190 µL of buffer with 0.2 mM DTNB.
-
Measure the absorbance at 412 nm immediately. The signal is proportional to the amount of unreacted GSH.
-
-
Data Analysis: Calculate the second-order rate constant of modification by plotting the depletion of GSH over time.
Expertise & Experience: A moderately reactive probe is often ideal. A probe that is too reactive will non-selectively label many proteins, leading to off-target effects and toxicity. A probe that is too slow to react may not be effective in cell-based assays with limited incubation times.
Protocol 2: Target Identification via Chemoproteomics
Objective: To identify the protein targets of this compound in a complex biological system (e.g., cell lysate or live cells). This workflow uses a competitive profiling approach with a broad-spectrum cysteine-reactive probe.
Methodology: IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling)
-
Proteome Preparation: Prepare soluble proteome from cultured cells (e.g., 231MFP breast cancer cells) at a concentration of 2 mg/mL in PBS.
-
Competitive Labeling:
-
Treatment: Incubate one proteome aliquot with this compound (e.g., at 50 µM final concentration) for 30 minutes at 37 °C.
-
Control: Incubate a second proteome aliquot with DMSO (vehicle) for the same duration.
-
-
Probe Labeling: Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to both proteomes (e.g., at 100 µM) and incubate for 30 minutes[11].
-
Click Chemistry:
-
To the control proteome, add an isotopically "light" azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
To the treated proteome, add an isotopically "heavy" azide-biotin tag.
-
-
Enrichment and Digestion:
-
Combine the light- and heavy-labeled proteomes in a 1:1 ratio.
-
Enrich biotinylated proteins using streptavidin-agarose beads[11].
-
Digest the enriched proteins on-bead with trypsin.
-
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify peptides where the heavy/light ratio is significantly greater than 1. This ratio indicates that the binding of this compound prevented the labeling by the IA-alkyne probe, identifying it as a direct target.
Protocol 3: Target Validation in Cells
Objective: To confirm that the probe engages its identified target(s) in a cellular context.
Methodology: Gel-Based Competitive Profiling
-
Cell Treatment: Treat intact cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 2 hours.
-
Lysis and Labeling: Harvest the cells, lyse them, and treat the lysates with an alkyne-functionalized probe (e.g., IA-alkyne) as described in 4.2.
-
Click Chemistry: Append a fluorescent azide tag (e.g., Rhodamine-azide) via CuAAC.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Imaging: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Analysis: A dose-dependent decrease in fluorescence at the molecular weight corresponding to a putative target protein indicates successful target engagement in cells. Western blotting for the specific protein can be performed on the same gel to confirm identity.
Authoritative Grounding: This method provides a robust, visual confirmation of target engagement. The dose-dependent response is critical for demonstrating a specific interaction rather than an artifact. A non-reactive control molecule, such as 3-(2-acetyl)-1-cyclopropylurea (lacking the chlorine), should be synthesized and tested in parallel. A lack of target engagement by the control would strongly support a covalent mechanism.
Limitations and Future Directions
While this compound presents an intriguing starting point, several considerations are paramount:
-
Selectivity: As a small, reactive fragment, it may initially target multiple proteins. Medicinal chemistry efforts would be required to modify the scaffold to improve selectivity for a desired target.
-
Off-Target Effects: Covalent modification of unintended proteins can lead to cellular toxicity. Thorough off-target profiling is essential.
-
Metabolic Stability: The urea and chloroacetyl moieties may be susceptible to metabolic degradation, which should be assessed in microsomal stability assays.
Future work would involve using this probe as a starting point for fragment-based ligand discovery. Hits from the chemoproteomic screen could be validated, and structure-activity relationship (SAR) studies could be initiated to develop more potent and selective modulators of high-value protein targets.
Conclusion
This compound is a commercially available fragment containing a reactive electrophile suitable for covalent probe development. Although it currently lacks specific, published biological targets, it serves as an excellent model compound for executing the fundamental workflows of covalent ligand discovery. By applying the principles and protocols outlined in this guide—from basic reactivity assessment to in-depth chemoproteomic profiling and cellular target validation—researchers can systematically characterize this and other novel electrophilic molecules, paving the way for the discovery of new chemical probes to interrogate biological systems and initiate drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities [escholarship.org]
- 5. chloroacetyl group (CHEBI:60669) [ebi.ac.uk]
- 6. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 7. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 771499-64-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 771499-64-0 [sigmaaldrich.com]
- 10. This compound | 771499-64-0 [sigmaaldrich.com]
- 11. Covalent Ligand Discovery Against Druggable Hotspots Targeted by Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(2-Chloroacetyl)-1-cyclopropylurea as a Covalent Chemical Probe for Target Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of 3-(2-Chloroacetyl)-1-cyclopropylurea.
Abstract: This document provides a comprehensive technical guide for the experimental use of this compound (CAS: 771499-64-0). We move beyond basic properties to frame this molecule as a reactive, covalent chemical probe for applications in chemical proteomics and drug discovery. The core of this guide details the scientific rationale and step-by-step protocols for identifying protein targets that are covalently modified by this compound in complex biological systems. We emphasize the principles of covalent inhibition, activity-based protein profiling (ABPP), and the subsequent proteomic analysis required for target identification and validation.
Introduction to this compound: A Covalent Tool for Chemical Biology
This compound is a small molecule featuring two key chemical motifs that make it a valuable tool for chemical biology and drug discovery.[1]
-
The Chloroacetyl "Warhead": The 2-chloroacetyl group is a well-characterized electrophilic moiety, often referred to as a "warhead".[2] This group readily reacts with nucleophilic amino acid residues on proteins—primarily the thiol group of cysteine, but also potentially the amine of lysine or the imidazole of histidine—to form a stable, irreversible covalent bond.[2] This mechanism of action is central to its function as a covalent inhibitor.[3][4]
-
The Cyclopropylurea Scaffold: The cyclopropyl group is a strained three-membered ring that is frequently incorporated into pharmaceutically active compounds to improve metabolic stability, cell permeability, and binding affinity.[5] The urea linkage provides hydrogen bonding capabilities, further enabling interaction within protein binding pockets.
Due to these features, this compound is best utilized not as a traditional reversible inhibitor, but as a covalent probe for identifying novel protein targets in a methodology known as Activity-Based Protein Profiling (ABPP).[3] The irreversible nature of the binding allows for the durable labeling and subsequent identification of target proteins from complex proteomes.[3][4]
Table 1: Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 771499-64-0 | [1][6][7][8] |
| Molecular Formula | C₆H₉ClN₂O₂ | [1][9] |
| Molecular Weight | 176.6 g/mol | [1][6][9] |
| Purity | Typically ≥97% | [6][7] |
| Appearance | White to off-white solid | N/A |
Principle: The Chemical Proteomics Workflow for Covalent Probes
The overarching goal is to use the reactivity of the chloroacetyl group to "tag" proteins it interacts with. These tagged proteins are then isolated from the thousands of other proteins in a cell and identified using mass spectrometry. For proteomic applications, it is standard practice to use a version of the probe that contains a bioorthogonal handle (e.g., an alkyne or azide) for "click chemistry" attachment of a reporter tag, such as biotin.[3] This guide assumes the use of such a "clickable" analog.
The workflow follows several key stages, from initial labeling to final data analysis.
Caption: General workflow for target identification using a covalent chemical probe.
Pre-Experimental Considerations & Safety
3.1. Safety and Handling The chloroacetyl group is a reactive electrophile and should be handled with care. Compounds containing this functional group are potential irritants, alkylating agents, and sensitizers.
-
Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) from the supplier before handling.[1][6][7] While the specific SDS for this compound may not list extensive toxicology data, related chloroacetyl compounds are classified as toxic and corrosive.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Ventilation: Handle the solid compound and prepare stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Waste Disposal: Dispose of waste according to your institution's hazardous chemical waste procedures.
3.2. Compound Preparation and Storage
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Storage: Store the solid compound refrigerated.[6] Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 1: In-Lysate Proteome Labeling for Target Identification
This protocol aims to identify protein targets within a complex cell lysate. This approach is useful for finding direct targets without the complexities of cell permeability and metabolism.
Objective: To covalently label, enrich, and identify protein targets of this compound from a cell lysate.
Materials:
-
Clickable analog of this compound
-
HEK293T cells (or other relevant cell line)
-
Lysis Buffer: PBS pH 7.4 with 0.1% Triton X-100 and protease inhibitors
-
Click Chemistry Reagents: Biotin-azide, Copper(II) sulfate (CuSO₄), TBTA ligand, Sodium Ascorbate
-
Streptavidin-agarose beads
-
Wash Buffers: 1% SDS in PBS, 8M Urea in 100 mM Tris-HCl pH 8.0[11][12], PBS
-
Reduction/Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAM)[11]
-
Sequencing-grade Trypsin
Workflow Diagram:
Caption: Step-by-step workflow for in-lysate covalent probe labeling.
Procedure:
-
Prepare Cell Lysate: Harvest cells, wash with cold PBS, and lyse on ice using a probe sonicator in Lysis Buffer.[13] Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Probe Labeling: Dilute the proteome to 1-2 mg/mL with Lysis Buffer. Add the clickable probe to the desired final concentration (see Table 2). Include a DMSO-only vehicle control. Incubate for 1 hour at room temperature.
-
Click Chemistry: Add the click chemistry reagents to each sample (final concentrations: 100 µM Biotin-azide, 1 mM CuSO₄, 100 µM TBTA, 1 mM Sodium Ascorbate). Incubate for 1 hour at room temperature.[13]
-
Protein Precipitation: Precipitate the protein to remove excess reagents using a methanol/chloroform method.[12][13]
-
Enrichment: Resuspend the protein pellet in 1% SDS in PBS. Add pre-washed streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation.
-
On-Bead Digestion:
-
Wash the beads sequentially with 1% SDS in PBS, 8M Urea in Tris buffer, and finally with PBS to remove non-specific binders.
-
Resuspend beads in a digestion buffer (e.g., 2M Urea in 100 mM Tris-HCl).
-
Reduce disulfide bonds with 10 mM DTT (30 min, 37°C).
-
Alkylate free thiols with 20 mM IAM (30 min, room temperature, in the dark).[11]
-
Add sequencing-grade trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
-
Sample Cleanup: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent prior to mass spectrometry analysis.
Table 2: Suggested Titration Conditions for Probe Labeling
| Parameter | Condition 1 (Low) | Condition 2 (Mid) | Condition 3 (High) | Rationale |
|---|---|---|---|---|
| Probe Concentration | 1 µM | 10 µM | 50 µM | Determines labeling efficiency and identifies dose-dependent targets. |
| Incubation Time | 15 min | 60 min | 120 min | Assesses the kinetics of covalent bond formation. |
Protocol 2: Intact Cell Labeling for Target Occupancy
This protocol assesses target engagement in a more physiologically relevant context, accounting for cell permeability and intracellular compound concentration.
Objective: To identify protein targets that are engaged by the probe in living cells.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Replace the medium with serum-free medium and add the clickable probe to the desired final concentration (e.g., 1-25 µM). Include a DMSO vehicle control. Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
Cell Harvest and Lysis: After incubation, wash the cells thoroughly with cold PBS to remove any unbound probe. Harvest and lyse the cells as described in Protocol 1, Step 1.
-
Proteomics Workflow: Proceed from Protocol 1, Step 2 (Protein Quantification) through Step 8 (Sample Cleanup). The click chemistry step now attaches biotin to the proteins that were covalently modified inside the intact cells.
Data Analysis and Interpretation
Analysis of the LC-MS/MS data will generate a list of identified proteins for each sample. The key to target identification is comparing the abundance of proteins found in the probe-treated sample versus the DMSO control.
-
Label-Free Quantification (LFQ): Use software like MaxQuant to calculate LFQ intensities for each identified protein. True targets should be significantly enriched (high LFQ intensity) in the probe-treated samples and have low or zero intensity in the DMSO controls.
-
Competition Experiment (Validation): To validate a potential target, pre-incubate the lysate or intact cells with a large excess of a non-clickable version of the probe before adding the clickable probe. A true target will show significantly reduced signal in the competed sample, as its binding site was already occupied.
-
Data Interpretation: Prioritize hits that show dose-dependent enrichment and are successfully competed. Further biological assays are required to validate the functional consequences of target engagement.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background / many non-specific proteins | Insufficient washing of beads; Probe concentration too high. | Increase stringency and number of wash steps (especially with SDS and Urea). Perform a dose-response experiment to find the optimal probe concentration. |
| No or few proteins identified | Inefficient probe labeling or click reaction; Poor enrichment or digestion. | Verify probe reactivity. Check click chemistry reagents and optimize reaction time. Ensure complete protein denaturation before digestion. |
| Inconsistent results between replicates | Variation in cell culture, lysis, or sample handling. | Standardize all protocol steps. Ensure precise and consistent pipetting, especially for lysate quantification and reagent addition. |
References
- 1. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 771499-64-0 [sigmaaldrich.com]
- 7. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 771499-64-0 [sigmaaldrich.com]
- 9. This compound CAS#: 771499-64-0 [m.chemicalbook.com]
- 10. cochise.edu [cochise.edu]
- 11. Sample Preparation (Urea/trypsin digestion) for Proteomics - Mammalian Organisms [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Analytical Characterization of 3-(2-Chloroacetyl)-1-cyclopropylurea
Introduction: The Critical Role of Analytical Characterization in Drug Development
3-(2-Chloroacetyl)-1-cyclopropylurea is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in biologically active compounds. The cyclopropyl group can enhance metabolic stability and binding affinity, while the chloroacetyl and urea functionalities provide reactive handles and hydrogen bonding capabilities, respectively[1][2]. As with any potential therapeutic agent, a thorough and robust analytical characterization is paramount to ensure its identity, purity, and quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the complete characterization of this compound.
The methodologies detailed herein are grounded in fundamental analytical principles and align with the stringent requirements for analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[3][4][5][6][7][8]. This ensures that the data generated is reliable, reproducible, and suitable for regulatory submissions.
Strategic Approach to Analytical Characterization
A multi-faceted analytical approach is necessary to fully characterize this compound. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to unequivocally determine its structure, assess its purity, and quantify its concentration.
References
- 1. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of 3-(2-Chloroacetyl)-1-cyclopropylurea in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Chloroacetyl)-1-cyclopropylurea in cell-based assays. As a compound containing a reactive chloroacetyl functional group, it is hypothesized to act as a covalent inhibitor. These application notes detail its presumed mechanism of action and provide step-by-step protocols for investigating its cellular effects, with a primary focus on validating target engagement using the Cellular Thermal Shift Assay (CETSA). Furthermore, we describe methodologies for assessing downstream signaling consequences and cellular viability. Safety precautions for handling this reactive compound are also detailed.
Introduction: The Rationale for Investigating this compound as a Covalent Inhibitor
Covalent inhibitors have experienced a resurgence in drug discovery, offering distinct advantages such as prolonged pharmacodynamics and high potency.[1] These molecules typically feature a reactive electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[2][3] The structure of this compound includes a chloroacetyl moiety, a well-established electrophilic group capable of reacting with nucleophiles like cysteine and serine residues on proteins.[2] This structural feature strongly suggests that the compound may function as a covalent inhibitor.
The irreversible nature of such interactions necessitates specialized assays to characterize their cellular activity. Unlike reversible inhibitors, the efficacy of covalent inhibitors is often time-dependent and can be assessed by measuring direct target engagement within the complex milieu of the cell.[4][5] This guide provides the foundational protocols to empower researchers to investigate the cellular mechanism of action of this compound, from target validation to phenotypic outcomes.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as an irreversible covalent inhibitor. The proposed mechanism involves a two-step process:
-
Reversible Binding: The compound first binds non-covalently to a specific pocket on its target protein. This initial binding event is driven by intermolecular forces such as hydrogen bonding and hydrophobic interactions.
-
Covalent Bond Formation: Following initial binding, the electrophilic chloroacetyl group is positioned in proximity to a nucleophilic residue (e.g., cysteine, serine) on the target protein, leading to an irreversible covalent bond formation.[3]
This covalent modification can lead to a loss of protein function, thereby modulating downstream signaling pathways and cellular processes. The validation of this hypothesis requires direct evidence of target engagement in a cellular context.
Core Application: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess drug-target engagement in intact cells or cell lysates.[6][7][8][9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7] Upon binding to this compound, the target protein is expected to become more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Experimental Workflow for CETSA
The overall workflow for a CETSA experiment is depicted below. This process involves treating cells with the compound, subjecting them to a thermal challenge, and subsequently analyzing the soluble protein fraction.[10][11]
Caption: Experimental workflow for CETSA coupled with Western blot analysis.
Detailed Protocol for CETSA
This protocol is a general guideline and should be optimized for the specific cell line and target protein of interest.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (optional, for certain cell types)
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of the compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heat Shock:
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to room temperature.[11]
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading for the subsequent Western blot analysis.[11]
-
Western Blotting for CETSA Readout and Downstream Signaling Analysis
Western blotting is a fundamental technique for detecting and quantifying the amount of a specific protein in a complex mixture.[12][13] In the context of CETSA, it is used to measure the amount of the target protein remaining in the soluble fraction after the heat challenge.[11]
Detailed Protocol for Western Blotting
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11]
-
Normalize the intensity of the target protein band to a loading control to account for any variations in sample loading.[11]
-
Data Interpretation and Expected Outcomes
-
CETSA Melt Curve: Plot the normalized band intensity of the target protein against the corresponding temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein upon compound binding.
-
Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of the compound in a cellular context, perform the CETSA experiment at a fixed temperature (chosen from the melt curve where a significant difference is observed) with varying concentrations of this compound. This will generate a dose-response curve from which an EC50 value can be derived.[6][10]
| Treatment Group | Temperature (°C) | Normalized Band Intensity (Target Protein) | Normalized Band Intensity (Loading Control) |
| Vehicle (DMSO) | 40 | 1.00 | 1.00 |
| ... | ... | ... | ... |
| Vehicle (DMSO) | 60 | 0.25 | 1.00 |
| Compound (10 µM) | 40 | 1.00 | 1.00 |
| ... | ... | ... | ... |
| Compound (10 µM) | 60 | 0.75 | 1.00 |
Table 1: Example of quantitative data from a CETSA-Western blot experiment.
Assessment of Cellular Viability
It is crucial to assess the cytotoxic effects of this compound to distinguish between target-specific effects and general toxicity. A variety of cell viability assays can be employed, such as those based on metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., LDH release).
General Protocol for MTT Assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Safety and Handling Precautions
Compounds containing a chloroacetyl group are reactive and should be handled with care.[15] They are often classified as corrosive and can cause severe skin and eye irritation.[15][16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][18]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[19]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[15] Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the characterization of this compound in cell-based assays. By leveraging techniques such as CETSA and Western blotting, researchers can effectively validate its presumed covalent mechanism of action, identify its cellular targets, and elucidate its impact on cellular signaling and viability. Adherence to the described methodologies and safety precautions will ensure the generation of reliable and reproducible data, paving the way for a deeper understanding of this compound's biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 14. ptglab.com [ptglab.com]
- 15. nbinno.com [nbinno.com]
- 16. Chloroacetyl Chloride [yufenggp.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. nj.gov [nj.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for 3-(2-Chloroacetyl)-1-cyclopropylurea in Proteomics
Introduction: Unlocking the Covalent Proteome with Electrophilic Probes
The landscape of drug discovery and functional proteomics is increasingly focused on the "undruggable" proteome, which constitutes a vast number of proteins lacking traditional deep, hydrophobic binding pockets. Covalent chemical proteomics has emerged as a powerful strategy to overcome this limitation.[1][2] By employing small molecules with reactive electrophilic groups, or "warheads," researchers can form stable, covalent bonds with nucleophilic amino acid residues on proteins, enabling the study of protein function, target identification, and the development of potent and selective covalent therapeutics.[3][4]
This document provides a detailed guide to the application of 3-(2-Chloroacetyl)-1-cyclopropylurea , a novel chemical probe for chemoproteomics research. This compound features a chloroacetyl moiety, a well-established electrophilic warhead, coupled with a cyclopropylurea scaffold. The chloroacetyl group acts as a reactive handle to covalently label nucleophilic amino acid residues, while the cyclopropylurea group may confer specific non-covalent interactions that guide the probe to distinct protein targets.
These notes are intended for researchers, scientists, and drug development professionals engaged in target discovery, validation, and covalent ligand development. We will detail the underlying mechanism of action, provide comprehensive experimental protocols for its use in activity-based protein profiling (ABPP) and chemoproteomics workflows, and discuss data analysis and interpretation.
Mechanism of Action: Covalent Target Engagement
The utility of this compound as a proteomic probe is rooted in the reactivity of its chloroacetyl group. This functional group is a mild electrophile that undergoes a bimolecular nucleophilic substitution (SN2) reaction with soft nucleophiles found in protein side chains.
The primary and most reactive target is the sulfhydryl group of cysteine residues.[5][6] The deprotonated thiolate anion (S⁻) of a cysteine acts as a potent nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride leaving group and the formation of a highly stable thioether bond. Other nucleophilic residues, such as the ε-amino group of lysine and the imidazole ring of histidine, can also be targeted, typically under conditions of higher pH or if the residue is in a microenvironment that enhances its nucleophilicity.[5]
The specificity of the labeling is determined by two key factors:
-
Intrinsic Reactivity: The accessibility and nucleophilicity of the target amino acid residue. Cysteines located in catalytic active sites or allosteric pockets often exhibit heightened reactivity.[7]
-
Binding Affinity: Non-covalent interactions between the cyclopropylurea scaffold of the probe and a protein's binding pocket. These interactions increase the local concentration of the probe near the target nucleophile, driving the covalent reaction.
This dual mechanism allows the probe to selectively "tag" a subset of proteins from the entire proteome, providing a powerful tool for identifying proteins that possess reactive, ligandable sites.
Figure 1: Mechanism of covalent modification of a protein cysteine residue by this compound via an SN2 reaction.
Experimental Applications & Protocols
This compound can be employed in various chemoproteomic workflows. The primary application is competitive profiling to identify the cellular targets of a non-reactive small molecule inhibitor or drug candidate. In this setup, the probe serves as a broad-spectrum reporter for reactive sites, and target engagement by an inhibitor is measured by a decrease in probe labeling.
Required Materials
-
Cell Culture: Relevant cell line(s) and standard cell culture reagents.
-
Lysis Buffer: PBS, pH 7.4, containing protease inhibitors (e.g., cOmplete™, Mini, EDTA-free). Avoid thiol-containing reagents like DTT or β-mercaptoethanol.
-
Probe Stock Solution: this compound dissolved in anhydrous DMSO to a high concentration (e.g., 10-100 mM). Store at -80°C.
-
Competitor Compound: Your non-reactive compound of interest, prepared in DMSO.
-
Click Chemistry Reagents (if using a tagged analogue):
-
Biotin-Azide or Fluorophore-Azide.
-
Copper(II) sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
-
Protein Enrichment: Streptavidin-agarose beads.
-
Mass Spectrometry Sample Prep: Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (sequencing grade), Formic Acid.
Protocol: Competitive Profiling in Cell Lysate
This protocol outlines a standard workflow to identify the targets of a test compound by measuring its ability to prevent labeling by this compound.
Step 1: Proteome Preparation
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping, wash twice with cold PBS, and pellet by centrifugation (300 x g, 5 min, 4°C).
-
Lyse the cell pellet in cold Lysis Buffer by sonication on ice.
-
Clarify the lysate by ultracentrifugation (100,000 x g, 45 min, 4°C) to remove cell debris and membranes.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 1-2 mg/mL.
Step 2: Competitive Inhibition
-
Aliquot equal volumes of the normalized proteome into microcentrifuge tubes.
-
Add your competitor compound (or DMSO as a vehicle control) to the proteomes at desired final concentrations (e.g., 10x, 1x, 0.1x the expected Kᵢ).
-
Incubate for 60 minutes at 37°C to allow the competitor to bind to its targets.
Step 3: Covalent Probe Labeling
-
Add this compound to each sample to a final concentration of 10-50 µM. This concentration should be optimized to achieve sufficient labeling without excessive non-specific binding.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding excess DTT or by proceeding immediately to protein precipitation.
Step 4: Sample Preparation for Mass Spectrometry (Label-Free Quantitation)
-
Protein Precipitation: Precipitate proteins using a chloroform/methanol protocol to remove unreacted probe and other small molecules.
-
Reduction & Alkylation: Resuspend the protein pellet in 8 M urea. Reduce disulfide bonds with DTT (5 mM, 45 min, 37°C) and alkylate non-probe-modified cysteines with iodoacetamide (15 mM, 30 min, room temperature, in the dark).
-
Digestion: Dilute the urea to <2 M with ammonium bicarbonate buffer and add trypsin. Digest overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by nano-LC-MS/MS.
Note: For enhanced sensitivity, an enrichment workflow using a "clickable" analogue of the probe is recommended. This involves synthesizing the probe with an alkyne handle, performing a click reaction with biotin-azide after labeling, enriching the biotinylated proteins on streptavidin beads, and then performing on-bead digestion.[8]
Figure 2: Workflow for competitive chemoproteomic profiling.
Data Analysis and Interpretation
The goal of the mass spectrometry analysis is to identify and quantify peptides that have been modified by this compound.
-
Database Search: Search the raw MS data against a protein database (e.g., UniProt) using a search algorithm like MaxQuant, Sequest, or Mascot.
-
Variable Modification: Include a variable modification on cysteine, lysine, and histidine corresponding to the mass of the reacted probe (mass of C₆H₈N₂O₂ = 156.06 Da).
-
Label-Free Quantitation (LFQ): Use an algorithm such as MaxLFQ to calculate the relative abundance of each identified peptide across all samples.
-
Hit Identification: Compare the LFQ intensities of the probe-modified peptides between the vehicle control and the competitor-treated samples. A statistically significant decrease (e.g., p-value < 0.05 and fold-change > 2) in the intensity of a modified peptide in the presence of the competitor indicates that the competitor binds to that protein and blocks access for the probe.
Data Summary Table
| Protein Target | Modified Peptide Sequence | Fold Change (Competitor/Vehicle) | P-value | Interpretation |
| Kinase X | GADC FIGQLAR | 0.15 | 0.001 | High-confidence target |
| Protein Y | VLTC SSDFWK | 0.95 | 0.89 | Not a target |
| Dehydrogenase Z | ALC *TIVVPNK | 0.45 | 0.03 | Potential off-target |
*Denotes the site of modification by the probe.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Probe Labeling | 1. Probe concentration too low.2. Probe degraded.3. Quenching agent present in lysis buffer. | 1. Increase probe concentration or incubation time.2. Use fresh probe stock.3. Ensure lysis buffer is free of thiols (DTT, BME). |
| Excessive/Non-specific Labeling | 1. Probe concentration too high.2. Incubation time too long. | 1. Perform a dose-response titration to find the optimal probe concentration.2. Reduce incubation time. |
| Poor Sequence Coverage of Target Protein | 1. Protein is low abundance.2. Modified peptide does not fly well in MS. | 1. Use an enrichment strategy (e.g., clickable probe with biotin).2. Try a different protease for digestion (e.g., Glu-C, Lys-C). |
| High Variability Between Replicates | 1. Inconsistent protein concentration.2. Pipetting errors. | 1. Ensure accurate protein quantification and normalization.2. Use a master mix for adding reagents. |
Concluding Remarks
This compound represents a valuable tool for exploring the ligandable proteome. Its chloroacetyl warhead provides a reliable anchor for covalently modifying nucleophilic residues, enabling robust target identification and validation workflows.[9] By following the principles and protocols outlined in this guide, researchers can effectively leverage this compound to gain critical insights into protein function and accelerate the discovery of novel covalent therapeutics. The success of these experiments relies on careful optimization of probe concentration and incubation conditions, as well as rigorous downstream data analysis.[1]
References
- 1. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chimia.ch [chimia.ch]
Application Notes and Protocols for Covalent Labeling of Proteins with 3-(2-Chloroacetyl)-1-cyclopropylurea
Introduction: A Chemoselective Tool for Covalent Proteomics and Drug Discovery
The covalent modification of proteins is a powerful strategy for elucidating biological function, identifying therapeutic targets, and developing novel diagnostics. Among the arsenal of chemical tools available, electrophilic probes that target specific amino acid residues offer a direct and robust method for protein labeling. 3-(2-Chloroacetyl)-1-cyclopropylurea is a versatile reagent that features a highly reactive chloroacetyl group, enabling the covalent modification of nucleophilic residues on proteins. The presence of the cyclopropylurea moiety may also influence the molecule's solubility, cell permeability, and interaction with target proteins, making it a compound of interest in chemical biology and drug discovery.
This document provides a comprehensive guide to the use of this compound for labeling proteins. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the resulting conjugates. These notes are intended for researchers, scientists, and drug development professionals seeking to employ this reagent for covalent protein modification.
Mechanism of Action: The Reactivity of the Chloroacetyl Group
The utility of this compound as a protein labeling reagent is centered on the electrophilic nature of the carbon atom alpha to the carbonyl and chlorine groups. This carbon is susceptible to nucleophilic attack by electron-rich side chains of amino acids, leading to the formation of a stable covalent bond. The primary target for chloroacetyl groups is the thiol side chain of cysteine residues.[1]
The high nucleophilicity of the thiolate anion (Cys-S⁻) makes it particularly reactive towards the chloroacetyl moiety. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether linkage and the displacement of the chloride ion.
Caption: Covalent modification of a cysteine residue by this compound.
While cysteine is the most common target, other nucleophilic amino acid residues can also react with chloroacetyl groups, particularly under specific pH conditions. These include:
-
Methionine: The thioether side chain of methionine can be alkylated, though it is generally less reactive than cysteine.
-
Lysine: The ε-amino group of lysine can be acylated, especially at alkaline pH.
-
Histidine: The imidazole ring of histidine can also undergo alkylation.
The selectivity of the labeling reaction can be significantly influenced by the reaction pH. At physiological or slightly alkaline pH (7.0-8.5), the deprotonated thiol group of cysteine is the most potent nucleophile, favoring cysteine-specific modification. At lower pH, the reactivity of cysteine is reduced, and labeling of other residues may become more prominent.
Experimental Protocols: A Step-by-Step Guide to Protein Labeling
The following protocols are provided as a starting point and should be optimized for the specific protein of interest and the desired application.
I. Reagent Preparation
-
Stock Solution of this compound: Prepare a 100 mM stock solution of this compound in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store the stock solution at -20°C, protected from moisture.
II. General Protocol for Protein Labeling
This protocol is designed for the labeling of a purified protein in solution.
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer at a concentration of 1-10 mg/mL. A common choice is phosphate-buffered saline (PBS) at pH 7.4.
-
Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., dithiothreitol, DTT), as these will compete with the protein for reaction with the labeling reagent. If a reducing agent is necessary to maintain cysteine residues in a reduced state, consider using a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and remove it prior to labeling.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-50 mM. This will consume any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching agent by methods such as dialysis, spin filtration, or gel filtration chromatography. The choice of method will depend on the size of the protein and the volume of the sample.
-
References
Application Note: Mass Spectrometry-Based Analysis of Proteins Covalently Modified by 3-(2-Chloroacetyl)-1-cyclopropylurea
Abstract
This document provides a detailed guide for the identification and characterization of proteins covalently modified by the electrophilic compound 3-(2-Chloroacetyl)-1-cyclopropylurea. This compound possesses a reactive chloroacetyl group capable of forming stable thioether bonds, primarily with cysteine residues in proteins. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in target identification, validation, and selectivity profiling of covalent inhibitors. We will delve into two primary mass spectrometry-based proteomics workflows: a "bottom-up" approach for identifying specific modification sites and a "top-down" approach for characterizing the intact modified protein. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.
Introduction
Covalent inhibitors have seen a resurgence in drug discovery, offering high potency and prolonged duration of action.[1] A critical step in the development of these compounds is the precise identification of their protein targets and the specific amino acid residues they modify. This compound is a molecule featuring a chloroacetyl "warhead," a well-established reactive group that can covalently label nucleophilic amino acid residues.[2][3] The primary targets for such electrophiles are the thiol groups of cysteine residues, although reactions with other nucleophiles like lysine, histidine, and aspartic acid are possible under certain conditions.[4]
Mass spectrometry (MS) has become an indispensable tool for the analysis of protein modifications, offering unparalleled sensitivity and accuracy.[5] This application note will provide detailed protocols for the mass spectrometric analysis of proteins modified by this compound, covering both in vitro and in-cell labeling strategies. We will explore two complementary MS-based approaches:
-
Bottom-Up Proteomics: This is the most common approach and involves the enzymatic digestion of proteins into smaller peptides prior to MS analysis.[6][7] This method is ideal for identifying the exact location of the covalent modification within the protein sequence.
-
Top-Down Proteomics: This technique analyzes the intact protein without prior digestion, providing information on the overall modification stoichiometry and the presence of multiple modifications on a single protein molecule.[7][8][9]
Understanding the principles and mastering the techniques described herein will enable researchers to confidently identify the targets of this compound and elucidate its mechanism of action.
Chemistry of Covalent Modification
The core of the interaction between this compound and a protein is an SN2 reaction between the electrophilic α-carbon of the chloroacetyl group and a nucleophilic amino acid side chain, most commonly the thiolate anion of a cysteine residue.
Figure 1. Covalent modification of a cysteine residue.
The formation of this covalent bond results in a predictable mass shift that can be detected by mass spectrometry. The mass of the adducted moiety from this compound is 155.06 Da . This value is calculated from the molecular formula of the fragment that attaches to the protein (C6H9N2O2) after the loss of the chlorine atom.
Experimental Design and Workflows
The choice of workflow depends on the specific research question. For initial hit validation and stoichiometry assessment, intact protein analysis (a top-down approach) is often sufficient.[10][11] For identifying the precise binding site, a bottom-up peptide mapping strategy is necessary.[12]
Figure 2. General experimental workflow.
In Vitro Labeling of Purified Proteins
This approach is ideal for confirming direct engagement of the compound with a purified target protein.
Protocol 1: In Vitro Labeling
-
Protein Preparation: Prepare the purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). The buffer should be free of nucleophilic components like DTT or β-mercaptoethanol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Labeling Reaction:
-
Incubate the protein (e.g., 1-5 µM) with a desired concentration of the compound (e.g., 1-50 µM). A typical starting point is a 10-fold molar excess of the compound.
-
Incubate at room temperature or 37°C for a specified time (e.g., 1-4 hours). A time-course experiment is recommended to optimize the reaction time.
-
-
Quenching (Optional): The reaction can be quenched by adding a nucleophile like DTT or β-mercaptoethanol to a final concentration of 10-20 mM to react with the excess compound.
-
Sample Preparation for MS: Proceed to either the top-down (Section 3) or bottom-up (Section 4) workflow.
In-Cell Labeling
This method identifies protein targets in a more physiologically relevant context.
Protocol 2: In-Cell Labeling
-
Cell Culture: Culture cells to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[14]
-
Sample Preparation for MS: Proceed with the bottom-up proteomics workflow (Section 4).
Top-Down Analysis of Intact Modified Proteins
This approach provides a rapid assessment of covalent modification.[10]
Protocol 3: Intact Protein Mass Spectrometry
-
Sample Preparation:
-
For in vitro labeled samples, dilute the reaction mixture in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
Desalting using a C4 ZipTip or similar reversed-phase cleanup is highly recommended.[6]
-
-
Mass Spectrometry:
-
Analyze the sample by direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
Acquire data in the intact protein mode over a mass range appropriate for the target protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the treated sample with the untreated control. A mass increase of 155.06 Da (or multiples thereof for multiple modifications) indicates covalent labeling.
-
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein (Control) | 25000.00 | 25000.12 | - | Unmodified Protein |
| Protein + Compound | 25155.06 | 25155.20 | +155.08 | Single Modification |
| Protein + Compound | 25310.12 | 25310.31 | +310.19 | Double Modification |
Table 1. Example data from intact protein analysis.
Bottom-Up Proteomics for Modification Site Identification
This is the standard workflow for identifying the specific amino acid(s) modified by the compound.[15]
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short peptide tag for covalent protein labeling based on coiled coils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top-down mass spectrometry of a 29-kDa protein for characterization of any posttranslational modification to within one residue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. nuvisan.com [nuvisan.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. materialsmetric.com [materialsmetric.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(2-Chloroacetyl)-1-cyclopropylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS No. 771499-64-0). As a bifunctional molecule featuring a reactive chloroacetyl group and a cyclopropylurea moiety, this compound is a versatile intermediate and potential electrophilic probe in medicinal chemistry and drug discovery. These application notes are designed to equip researchers with the necessary technical knowledge and protocols to work with this compound safely and effectively, ensuring experimental integrity and reproducibility.
Introduction and Chemical Profile
This compound is a small molecule scaffold of significant interest in synthetic and medicinal chemistry.[1] Its structure is characterized by two key functional groups: an electrophilic α-chloroacetamide and a cyclopropyl-substituted urea. The chloroacetyl tail serves as a reactive handle for covalent modification of nucleophilic residues in biological macromolecules, a strategy increasingly employed in the design of targeted therapies and chemical probes. The cyclopropylurea core can participate in hydrogen bonding and provides a rigid, lipophilic scaffold that can be optimized for target binding.
Understanding the inherent reactivity of the α-chloroacetamide group is paramount. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This makes the compound a potent alkylating agent for soft nucleophiles such as cysteine thiols, and to a lesser extent, histidine imidazoles and lysine amines, within protein active sites.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 771499-64-0 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O₂ | [1] |
| Molecular Weight | 176.6 g/mol | [1] |
| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | ≥97% (typical from commercial suppliers) | [2] |
Safe Handling and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from its reactivity as an alkylating agent. While a specific Safety Data Sheet (SDS) is not widely available in public domains, the known reactivity of α-chloroamides necessitates stringent safety protocols.[3] Such compounds are considered irritants, potentially corrosive upon prolonged contact, and may be harmful if inhaled, ingested, or absorbed through the skin.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general ventilation in the laboratory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Double-gloving is recommended when handling the neat compound or concentrated solutions. Change gloves immediately if contamination is suspected.
-
Body Protection: A full-length laboratory coat, worn fully buttoned, is required.
-
Respiratory Protection: For operations with a high potential for aerosolization, a respirator with an appropriate cartridge may be necessary, based on a risk assessment.
Spill and Waste Management
-
Spill Cleanup: In case of a spill, decontaminate the area using an appropriate absorbent material. The decontaminated waste and cleaning materials should be placed in a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C for short-to-medium-term storage. For long-term storage, maintaining the compound at -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Incompatibilities: Avoid storage near strong bases, oxidizing agents, and potent nucleophiles, as these can react with and degrade the compound.
Application Protocols
The primary application of this compound is as an electrophilic building block for the synthesis of more complex molecules or as a covalent probe for biological targets. Below is a general protocol for its use in a nucleophilic substitution reaction.
General Protocol for Alkylation of a Nucleophile
This protocol describes a general procedure for the reaction of this compound with a generic amine or thiol nucleophile. Researchers must adapt this protocol based on the specific properties of their nucleophile and desired product.
Diagram 1: General Workflow for Nucleophilic Substitution
Caption: Workflow for a typical nucleophilic substitution reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a primary/secondary amine or a thiol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or an inorganic base like Potassium Carbonate (K₂CO₃))
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (1.1 - 2.0 equivalents) to the solution. The choice of base and stoichiometry will depend on the nature of the nucleophile and its salt form.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction and prevent potential side reactions.
-
Electrophile Addition: Dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive nucleophiles.
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure alkylated product.
Diagram 2: Reaction Mechanism
Caption: SN2 reaction of the electrophilic chloroacetyl group.
Conclusion
This compound is a valuable chemical entity for the synthesis of novel compounds and for the exploration of biological systems. Its inherent reactivity as an alkylating agent demands careful and informed handling. By adhering to the safety, storage, and procedural guidelines outlined in this document, researchers can safely and effectively harness the potential of this versatile molecule.
References
Troubleshooting & Optimization
Stability of 3-(2-Chloroacetyl)-1-cyclopropylurea in aqueous solutions
<_ _="1000">
A Guide to Aqueous Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS 771499-64-0).[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical advice on the stability of this molecule in aqueous solutions. As direct stability data for this specific compound is not extensively published, this document synthesizes information from established chemical principles governing its core functional groups—the chloroacetyl moiety and the acylurea bond—to provide a robust framework for your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are based on the predictable chemical behavior of the molecule's functional groups.
Question 1: I'm observing a rapid loss of my parent compound in a neutral or slightly basic buffer (pH 7-9) during my experiment, accompanied by an unknown peak in my HPLC analysis. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the chloroacetyl group. The carbon atom attached to the chlorine is electrophilic and highly susceptible to nucleophilic attack by water or, more potently, hydroxide ions (OH⁻).[5] This reaction, a bimolecular nucleophilic substitution (SN2), displaces the chloride ion and replaces it with a hydroxyl group.[5] The rate of this degradation pathway is significantly accelerated under basic conditions due to the increased concentration of the stronger nucleophile, OH⁻, compared to water.[5][6]
-
Likely Degradation Product: 3-(2-Hydroxyacetyl)-1-cyclopropylurea.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected product would have a mass corresponding to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), resulting in a net loss of ~18.5 amu from the parent mass (176.6 g/mol ).
-
Control pH: If experimentally feasible, perform your reaction in a slightly acidic buffer (e.g., pH 5-6). This minimizes the concentration of hydroxide ions, thereby slowing the rate of hydrolysis.
-
Temperature Control: Lowering the temperature of your experiment will decrease the rate of all chemical reactions, including this degradation pathway. Consider if your experiment can be run at a lower temperature.
-
Question 2: My experiment is running under acidic conditions (pH < 5), and I am still seeing degradation, but the degradation profile looks different from what I saw at neutral pH. What could be happening?
Answer: Under acidic conditions, a different degradation pathway becomes more prominent: acid-catalyzed hydrolysis of the acylurea bond. The urea and amide functionalities can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the N-C bond between the urea and the chloroacetyl group.[5][7] While the chloroacetyl group can still hydrolyze, cleavage of the acylurea linkage is a distinct possibility under strong acidic conditions.
-
Likely Degradation Products: Cyclopropylurea and 2-chloroacetic acid.
-
Troubleshooting Steps:
-
Product Identification: Use LC-MS to look for masses corresponding to cyclopropylurea and chloroacetic acid.
-
pH Optimization: Determine the optimal pH range for your compound's stability. It is likely that there is a "sweet spot," often in the mid-pH range (e.g., pH 4-6), where both base-catalyzed and acid-catalyzed hydrolysis are minimized.
-
Buffer Selection: Be aware that some buffer components can act as nucleophiles or catalysts themselves.[7] For example, phosphate or carboxylate buffers could potentially catalyze the hydrolysis.[7] Consider using a non-nucleophilic buffer if you suspect this is an issue.
-
Question 3: I've left my stock solution of this compound in aqueous buffer on the benchtop for a week, and now the results are not reproducible. Why?
Answer: Aqueous stock solutions of this compound are not intrinsically stable over long periods at room temperature. Both degradation pathways discussed (hydrolysis of the chloroacetyl group and cleavage of the acylurea bond) will proceed over time, even at neutral pH. The recommended storage condition for the solid compound is -20°C.[1]
-
Best Practices for Stock Solutions:
-
Prepare Fresh: Always prepare aqueous solutions of this compound fresh for each experiment.
-
Refrigerate/Freeze: If a solution must be stored, even for a short period, keep it refrigerated (2-8°C) or frozen (-20°C or below) to significantly slow degradation.
-
Aprotic Solvents: For long-term storage, consider dissolving the compound in a dry, aprotic organic solvent (e.g., DMSO, DMF) and storing it at -20°C. You can then dilute a small aliquot into your aqueous buffer immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in an aqueous environment?
The molecule has two primary points of susceptibility to hydrolysis:
-
The Chloroacetyl Group: This is an α-halo ketone derivative, making the carbonyl carbon highly electrophilic. The adjacent chlorine atom is a good leaving group, making the α-carbon susceptible to SN2 attack by nucleophiles like water or hydroxide. This is often the most significant degradation pathway, especially at neutral to basic pH.[5]
-
The Acylurea Bond: The C-N bond between the chloroacetyl carbonyl and the urea nitrogen can undergo hydrolysis. This reaction is typically catalyzed by strong acid or base.[5][8]
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH.
-
Acidic pH (pH < 4): Risk of acid-catalyzed hydrolysis of the acylurea bond increases.
-
Neutral pH (pH ~7): A slower hydrolysis of the chloroacetyl group will occur, mediated by water.
-
Basic pH (pH > 8): The rate of hydrolysis of the chloroacetyl group will increase significantly due to the higher concentration of the more potent nucleophile, hydroxide (OH⁻).[5][6]
The relationship between pH and degradation rate often follows a U-shaped curve, with the point of maximum stability (lowest degradation rate) typically occurring in the slightly acidic pH range.
Q3: How does temperature influence the degradation rate?
As with most chemical reactions, an increase in temperature will increase the rate of degradation. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. As a general rule of thumb (the Q10 temperature coefficient), the rate of many chemical reactions can double for every 10°C increase in temperature. Therefore, maintaining low temperatures during storage and experiments is crucial for preserving the integrity of the compound.
Data Summary and Visualization
Table 1: Summary of Factors Influencing Stability
| Parameter | Condition | Primary Degradation Pathway | Expected Degradation Products | Recommended Action |
| pH | Acidic (< 4) | Acid-catalyzed acylurea hydrolysis | Cyclopropylurea, 2-Chloroacetic acid | Buffer solution to pH 4-6 |
| pH | Neutral (~7) | SN2 hydrolysis of C-Cl bond | 3-(2-Hydroxyacetyl)-1-cyclopropylurea | Prepare solutions fresh; store cold |
| pH | Basic (> 8) | Base-catalyzed SN2 hydrolysis of C-Cl bond | 3-(2-Hydroxyacetyl)-1-cyclopropylurea | Avoid basic buffers; work at lower pH |
| Temperature | Elevated (>25°C) | Accelerates all degradation pathways | All potential products | Store stock solutions at ≤ -20°C; run experiments at the lowest feasible temperature |
| Aqueous Buffer | Presence of Nucleophiles | Catalysis of hydrolysis | All potential products | Use non-nucleophilic buffers if possible |
Diagram 1: Potential Aqueous Degradation Pathways
Caption: Potential degradation pathways for this compound in aqueous solutions.
Experimental Protocol: Forced Degradation Study
A forced degradation or stress testing study is essential to identify likely degradation products and determine the intrinsic stability of a molecule.[9][10][11][12] This protocol provides a framework for assessing the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative) and to identify the primary degradation products.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC-UV system (and LC-MS for identification)
-
pH meter
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN) to prepare a 1 mg/mL stock solution.
-
-
Sample Preparation (Perform in triplicate):
-
Control Sample: Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of 100 µg/mL. Analyze immediately (t=0).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL.
-
-
Incubation:
-
Store all stressed samples (Acid, Base, Oxidative) and a control sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Keep a parallel set of samples at room temperature.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., a C18 column with a gradient elution of water and acetonitrile).
-
Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Calculate the percentage of degradation. An industry-accepted target is 5-20% degradation to ensure that secondary degradation is minimized.[11]
-
Analyze key samples by LC-MS to obtain mass data for the newly formed peaks to aid in their identification.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
References
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 3. This compound | 771499-64-0 [sigmaaldrich.com]
- 4. This compound CAS#: 771499-64-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. acdlabs.com [acdlabs.com]
Optimizing Covalent Labeling Reactions: A Technical Support Guide
Welcome to the technical support center for covalent labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting covalent labeling experiments. Covalent labeling is a powerful technique for mapping protein structure, identifying binding sites, and developing targeted therapeutics.[1][2] However, its success hinges on carefully controlled reaction conditions. This document provides the causal logic behind experimental choices to empower you to design robust and self-validating protocols.
Part 1: Core Principles of Covalent Labeling Optimization
The goal of any covalent labeling experiment is to achieve maximal modification of the intended target with minimal off-target effects. This requires a delicate balance between the intrinsic reactivity of your probe and the specific conditions of the reaction environment. The key is to understand that covalent labeling is a kinetically controlled process; therefore, parameters like pH, temperature, concentration, and incubation time are not just variables to be set, but tools to be manipulated.[3][4]
Key Parameters and Their Interplay
1. Buffer Composition and pH:
The choice of buffer and its pH is arguably the most critical factor in a covalent labeling experiment. The pH of the reaction mixture directly influences the protonation state of nucleophilic amino acid residues (like cysteine and lysine) and can affect the stability and reactivity of your covalent probe.[5][6]
-
Causality: The reactivity of common nucleophilic residues is highly pH-dependent. For instance, the epsilon amine of lysine has a pKa of about 10.5, meaning it is largely protonated and non-nucleophilic at physiological pH.[5] Raising the pH increases the proportion of reactive, unprotonated amines.[5] Conversely, the thiol group of cysteine is more reactive at a pH closer to its pKa.
-
Best Practices:
-
Avoid buffers containing strong nucleophiles, such as Tris, as they can compete with your protein for the labeling reagent.[3] MOPS and phosphate-buffered saline (PBS) are generally recommended.[3][5]
-
Start with a pH screen to determine the optimal condition for your specific protein and probe. A general starting point is pH 7.0-7.2.[5] For probes targeting lysines, you may need to explore a more alkaline pH range (8.0-9.0), while cysteine-reactive probes often perform well at a slightly acidic to neutral pH.[5][7]
-
Be mindful that altering the pH can also impact the stability and conformation of your target protein.[5]
-
| Covalent Warhead | Target Residue(s) | Recommended pH Range | Notes |
| Acrylamide | Cysteine | 6.5 - 8.0 | Reactivity increases with pH, but so does the risk of off-target reactions. |
| Chloroacetamide | Cysteine | 7.0 - 8.5 | Generally more reactive than acrylamides.[8] |
| Fluorosulfonyl | Lysine, Tyrosine, Serine, Histidine | 7.0 - 8.5 | Can be less selective; optimization is crucial. |
| N-hydroxysuccinimide (NHS) ester | Lysine | 7.2 - 8.5 | Highly efficient at labeling primary amines.[5] |
| Diethylpyrocarbonate (DEPC) | Histidine, Lysine, Tyrosine, Serine, Threonine | 6.0 - 8.0 | A pseudo-selective reagent useful for surface mapping.[2][4] |
2. Temperature and Incubation Time:
These two parameters are intrinsically linked and control the kinetics of the labeling reaction.
-
Causality: Higher temperatures and longer incubation times will generally increase the extent of labeling.[7][9][10] However, this also increases the risk of protein denaturation, aggregation, and non-specific, off-target labeling.[9]
-
Best Practices:
-
Initial experiments are often performed at room temperature (18-25°C) for 1-2 hours.[5][9]
-
If labeling is inefficient, consider increasing the incubation time before raising the temperature.[9] Incubating overnight at 4°C can sometimes improve results for sensitive proteins.[9]
-
For time-course experiments, it is crucial to have an effective quenching step to stop the reaction at precise intervals.[3] Imidazole is an effective quench for DEPC, for example.[11]
-
3. Probe Concentration (Molar Coupling Ratio):
The molar ratio of the labeling reagent to the protein is a key determinant of labeling efficiency.
-
Causality: A higher concentration of the probe will drive the reaction forward, leading to a higher degree of modification.[12] However, an excessive concentration is a primary cause of off-target labeling and potential protein precipitation.[13]
-
Best Practices:
-
Start by performing a dose-response experiment, testing a range of molar coupling ratios (e.g., 10:1 to 40:1 label-to-protein).[5][9]
-
The optimal ratio is protein-dependent and should be empirically determined.[5]
-
For initial studies, aim for a labeling stoichiometry that does not significantly alter the protein's structure or function, which can be assessed by various biophysical or activity assays.[1]
-
4. Reducing Agents:
Reducing agents like DTT and TCEP are often present in protein storage buffers but can interfere with certain labeling chemistries.
-
Causality: Thiol-containing reducing agents like DTT can react with electrophilic covalent probes, effectively quenching them before they can label the target protein.
-
Best Practices:
-
If possible, remove reducing agents from the buffer before labeling using dialysis or a desalting column.
-
If a reducing agent is required for protein stability, consider using TCEP, which is generally less reactive with many common covalent warheads compared to DTT.
-
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during covalent labeling experiments.
Problem: Low or No Labeling Efficiency
-
Q: I'm not seeing any modification of my protein according to my mass spectrometry analysis. What should I check first?
-
A: First, verify the pH of your reaction buffer. An incorrect pH is a common reason for failed labeling.[5] Also, ensure your buffer does not contain competing nucleophiles like Tris or sodium azide.[3][5] Next, confirm the activity of your labeling reagent. Many reagents are moisture-sensitive and should be prepared as fresh stock solutions immediately before use.[9]
-
-
Q: I've confirmed my buffer and reagent are fine, but the labeling is still very low. What's the next step?
-
A: The issue may be with the concentration of your reactants or the reaction time. Perform a dose-response experiment by increasing the molar coupling ratio of your probe to the protein.[5] You can also perform a time-course experiment to see if a longer incubation period is necessary.[9] Some proteins may require incubation for several hours or even overnight at 4°C.[7][9]
-
-
Q: What if the target residue is not accessible to the probe?
-
A: This is a possibility, especially if the target residue is buried within the protein's structure. Covalent labeling generally modifies solvent-accessible amino acid side chains.[1][8] If you have structural data for your protein, you can assess the accessibility of the target residue. In some cases, partial denaturation of the protein might be necessary to expose the site, but this must be done carefully to avoid global unfolding.
-
Caption: Troubleshooting workflow for low labeling efficiency.
Problem: High Background or Off-Target Labeling
-
Q: My mass spec data shows modification on many residues, not just my target. How can I improve specificity?
-
A: High background is often a result of conditions that are too harsh. The first step is to reduce the probe concentration.[14] Titrate the molar excess of your label downwards. Secondly, shorten the incubation time. A time-course experiment can help you find the sweet spot where your target is labeled efficiently with minimal off-target modification.
-
-
Q: I've optimized concentration and time, but still see off-target labeling. What other controls can I use?
-
A: To confirm that the labeling is specific to the binding site, include a competition experiment. Pre-incubate your protein with a known, non-covalent binder for your target site before adding the covalent probe. A significant reduction in labeling in the presence of the competitor indicates that the labeling is occurring at the desired site. You can also use a non-reactive analog of your probe as a negative control to account for non-specific interactions.
-
Caption: Troubleshooting workflow for off-target labeling.
Problem: Protein Precipitation/Aggregation
-
Q: My protein is precipitating during the labeling reaction. What could be the cause?
-
A: Precipitation can be caused by several factors.[13] The organic solvent (like DMSO) used to dissolve the probe might be at too high a final concentration, causing your protein to crash out. Ensure the final solvent concentration is as low as possible, typically <5%. Alternatively, the labeling itself might be causing the issue by altering the protein's surface charge and leading to aggregation.[13] In this case, try reducing the molar coupling ratio of the probe. Finally, check if your buffer pH is too close to the protein's isoelectric point, which can reduce its solubility.[5]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right covalent warhead for my target?
-
A1: The choice of warhead depends on the available nucleophilic residues in your target's binding site. Cysteine, with its high nucleophilicity and relatively low abundance, is a common target for electrophiles like acrylamides and chloroacetamides.[12] If no suitable cysteine is present, you might target other residues like lysine, serine, or histidine with different reactive groups.[15][16] The design of covalent inhibitors often involves incorporating a suitable electrophile (warhead) into a molecule that already has some affinity for the target.[17][18]
-
-
Q2: What are the essential controls for a covalent labeling experiment?
-
A2: At a minimum, you should include:
-
An "unlabeled" or vehicle control (e.g., protein + DMSO) to serve as a baseline.
-
A "no protein" control (buffer + probe) to check for probe stability and hydrolysis.
-
For specificity, a competition experiment with a non-covalent ligand is highly recommended.
-
A non-reactive probe analog can help differentiate covalent from non-covalent interactions.
-
-
-
Q3: How can I definitively confirm that my probe is binding covalently?
-
A3: Mass spectrometry is the gold standard for confirming covalent modification.[11][19] By comparing the mass of the labeled protein (or its peptides after digestion) to an unlabeled control, you can detect the mass shift corresponding to the addition of your probe.[19] Tandem MS (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified.[19] Another method is to perform SDS-PAGE and look for a shift in the molecular weight of the labeled protein compared to the control.[11]
-
Part 4: Essential Protocols
Protocol 1: General Workflow for Covalent Labeling of a Purified Protein for MS Analysis
-
Preparation:
-
Prepare your protein in a non-nucleophilic buffer (e.g., 100 mM MOPS or PBS, pH 7.4). Ensure any interfering substances (like DTT) have been removed.
-
Prepare a fresh stock solution of your covalent probe (e.g., 10-100 mM in anhydrous DMSO or ACN).
-
-
Labeling Reaction:
-
Dilute the protein to the desired final concentration (e.g., 1-10 µM).
-
Add the covalent probe stock solution to the protein solution to achieve the desired final molar coupling ratio (e.g., 10:1 probe:protein). Ensure the final DMSO/ACN concentration is low (<5%).
-
Incubate the reaction at a set temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-2 hours).[3][5]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., a 50-fold molar excess of imidazole for DEPC, or a thiol-containing reagent like β-mercaptoethanol for cysteine-reactive probes).[11]
-
-
Sample Preparation for Mass Spectrometry (Bottom-Up):
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (e.g., 10 mM) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (e.g., 55 mM) in the dark at room temperature for 45 minutes.
-
Dilute the sample to reduce the urea concentration to <2 M.
-
Digest the protein with a protease (e.g., trypsin) overnight at 37°C.
-
Acidify the sample (e.g., with formic acid) to stop the digestion and prepare it for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the sites of modification.[1]
-
Protocol 2: Assessing Labeling Specificity with a Competition Assay
-
Preparation:
-
Prepare three reaction tubes:
-
Tube A (Negative Control): Protein + Vehicle (e.g., DMSO)
-
Tube B (Test Reaction): Protein + Covalent Probe
-
Tube C (Competition): Protein + Non-covalent Competitor + Covalent Probe
-
-
-
Pre-incubation:
-
To Tube C, add the non-covalent competitor (typically at a 10- to 100-fold molar excess over the covalent probe) and incubate for 30-60 minutes at the reaction temperature. This allows the competitor to occupy the binding site.
-
-
Labeling:
-
Add the covalent probe to Tubes B and C. Add an equivalent volume of vehicle to Tube A.
-
Incubate all tubes under the optimized labeling conditions (time and temperature).
-
-
Quenching and Analysis:
-
Quench all reactions simultaneously.
-
Process the samples for analysis (e.g., by mass spectrometry or gel electrophoresis).
-
-
Interpretation:
-
Compare the labeling intensity in Tube B and Tube C. A significant reduction in labeling in Tube C indicates that the covalent probe binds to the same site as the non-covalent competitor, confirming specificity.
-
References
- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 4. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Optimizing the Labeling of Proteins | Technology Networks [technologynetworks.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. Covalent Drug Discovery Home [pubs.rsc.org]
- 17. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Strategies to improve the selectivity of 3-(2-Chloroacetyl)-1-cyclopropylurea
Welcome to the technical support center for 3-(2-chloroacetyl)-1-cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound, providing explanations for the experimental choices.
Issue 1: Low Yield of this compound
Question: I am attempting to synthesize this compound by reacting cyclopropylurea with chloroacetyl chloride, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the acylation of cyclopropylurea can stem from several factors, ranging from reactant purity to reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Purity and Stoichiometry of Reactants:
-
Moisture Sensitivity: Chloroacetyl chloride is highly susceptible to hydrolysis. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical to prevent the hydrolysis of the acylating agent.[1]
-
Stoichiometry: While a stoichiometric amount of chloroacetyl chloride is theoretically sufficient, in practice, a slight excess (e.g., 1.05-1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of di-acylated byproducts.[1]
2. Reaction Conditions:
-
Solvent Choice: The solvent must be able to dissolve both cyclopropylurea and chloroacetyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[1] The choice of solvent can also influence the reaction pathway, sometimes favoring the desired N-acylation over O-acylation.
-
Temperature Control: The acylation of ureas can be exothermic. It is advisable to add the chloroacetyl chloride dropwise to a cooled solution of cyclopropylurea (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature.
-
Role of a Base: Cyclopropylurea is a weak nucleophile. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can deprotonate the urea, thereby increasing its nucleophilicity and promoting the reaction.[1]
3. Work-up and Purification:
-
Quenching: Upon completion, the reaction should be carefully quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted chloroacetyl chloride.
-
Extraction and Purification: The product can be extracted with a suitable organic solvent. Purification can often be achieved by recrystallization or column chromatography.[1]
Here is a table summarizing the key parameters for optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic, good solubility for reactants.[1] |
| Temperature | Initial addition at 0 °C, then warm to RT | Controls exothermicity, minimizes side reactions. |
| Base | 1.1 eq. of Triethylamine or Pyridine | Increases nucleophilicity of urea.[1] |
| Acylating Agent | 1.05-1.2 eq. of Chloroacetyl Chloride | Drives reaction to completion.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of chloroacetyl chloride.[1] |
Issue 2: Presence of a Significant Impurity in the Final Product
Question: My final product shows a significant impurity with a higher molecular weight by NMR and LC-MS analysis. What could this impurity be and how can I avoid its formation?
Answer:
The most likely high molecular weight impurity is the di-acylated product, 3,5-bis(2-chloroacetyl)-1-cyclopropylurea. This arises from the acylation of both nitrogen atoms of the cyclopropylurea.
Strategies to Minimize Di-acylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride (1.0 to 1.1 equivalents).
-
Slow Addition: Add the chloroacetyl chloride solution dropwise to the cyclopropylurea solution at a low temperature (0 °C). This maintains a low concentration of the acylating agent in the reaction mixture, favoring mono-acylation.[1]
-
Order of Addition: Adding the cyclopropylurea solution to the chloroacetyl chloride solution is generally not recommended as it creates an environment with a high initial concentration of the acylating agent, which can promote di-acylation.
Caption: Troubleshooting workflow for improving selectivity.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add cyclopropylurea (1.0 eq) and anhydrous dichloromethane (DCM) to a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes.
-
Acylation: In a separate flask, prepare a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled cyclopropylurea suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
References
Identifying and minimizing byproducts in 3-(2-Chloroacetyl)-1-cyclopropylurea synthesis
Welcome to the technical support center for the synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the N-acylation of 1-cyclopropylurea with chloroacetyl chloride. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield. Understanding the reaction mechanism and the factors that influence byproduct formation is key to a successful synthesis.
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"1-Cyclopropylurea" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chloroacetyl_Chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct1" [label="Unreacted 1-Cyclopropylurea", fillcolor="#FBBC05", fontcolor="#202124"]; "Byproduct2" [label="1,3-Bis(chloroacetyl)-1-cyclopropylurea\n(Diacylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Byproduct3" [label="Chloroacetic Acid\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; "Byproduct4" [label="1,3-Dicyclopropylurea", fillcolor="#FBBC05", fontcolor="#202124"];
"1-Cyclopropylurea" -> "Product" [label="Desired Reaction"]; "Chloroacetyl_Chloride" -> "Product"; "1-Cyclopropylurea" -> "Byproduct1" [label="Incomplete Reaction"]; "Product" -> "Byproduct2" [label="Excess Acylating Agent"]; "Chloroacetyl_Chloride" -> "Byproduct3" [label="Presence of Water"]; "1-Cyclopropylurea" -> "Byproduct4" [label="Side Reaction"]; } Caption: Reaction scheme for the synthesis of this compound and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the reaction of 1-cyclopropylurea with chloroacetyl chloride, typically in the presence of a base and an appropriate solvent. The base is used to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the most common byproducts in this synthesis?
The most frequently observed byproducts include:
-
Unreacted 1-cyclopropylurea: Due to incomplete reaction.
-
1,3-Bis(chloroacetyl)-1-cyclopropylurea: A diacylated product formed when an excess of chloroacetyl chloride is used or under forcing reaction conditions.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride in the presence of moisture.[1]
-
1,3-Dicyclopropylurea: Can form as an impurity in the starting material or through side reactions.[2]
Q3: What are the recommended analytical techniques for monitoring the reaction and assessing purity?
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are well-resolved from the product's signals.[3]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying byproducts by their mass-to-charge ratio.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of unreacted 1-cyclopropylurea. This can be due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider increasing the reaction temperature moderately or extending the reaction time. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid, which will not acylate the urea.[1][4] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can lead to a lower yield. Using too little chloroacetyl chloride will result in incomplete conversion. | Carefully control the stoichiometry. A slight excess (1.05-1.2 equivalents) of chloroacetyl chloride is often recommended to drive the reaction to completion, but a large excess should be avoided to prevent diacylation. |
| Ineffective Base | The chosen base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the HCl byproduct, which can inhibit the reaction. | Triethylamine or diisopropylethylamine are commonly used bases. Ensure the base is added slowly and is miscible with the solvent. For challenging reactions, a stronger, non-nucleophilic base might be considered. |
Problem 2: Presence of a Significant Amount of 1,3-Bis(chloroacetyl)-1-cyclopropylurea (Diacylation Product)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Excess Chloroacetyl Chloride | Using a large excess of the acylating agent is the primary cause of diacylation. The second acylation occurs on the other nitrogen of the urea moiety. | Reduce the amount of chloroacetyl chloride to near stoichiometric amounts (1.0-1.1 equivalents). Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| High Reaction Temperature | Elevated temperatures can promote the less favorable diacylation reaction. | Conduct the reaction at a lower temperature. Often, starting the reaction at 0 °C and then allowing it to warm to room temperature is effective.[5] |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Similar Polarity of Product and Byproducts | The desired product and byproducts like the diacylated compound or unreacted starting material may have similar polarities, making separation by column chromatography challenging. | Crystallization: This is often the most effective method for purifying N-acyl ureas.[6][7] Experiment with different solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent when hot and insoluble in the other. Common systems include ethanol/water, acetone/hexane, or dichloromethane/hexane.[8] Slow cooling is crucial for obtaining well-formed crystals. |
| Presence of Chloroacetic Acid | The hydrolysis byproduct, chloroacetic acid, can complicate purification. | After the reaction is complete, a basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to remove acidic impurities like chloroacetic acid and HCl. |
| Oiling Out During Crystallization | The product may separate as an oil rather than a crystalline solid during the purification process. | This often happens when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, cooling the solution more slowly, or adding seed crystals to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystallization. |
Experimental Protocols
Standard Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-cyclopropylurea (1.0 eq) and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane, or acetonitrile).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 eq), to the suspension and stir the mixture.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting urea.
-
Work-up: Quench the reaction by adding water. If an organic solvent immiscible with water was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]
dot graph "Purification_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "cluster_0" { label = "Reaction Work-up"; style=filled; color="#E8F0FE"; "Crude_Product" [label="Crude Product Mixture"]; "Dissolution" [label="Dissolve in Minimal Hot Solvent"]; "Cooling" [label="Slow Cooling to Room Temperature"]; "Further_Cooling" [label="Optional: Further Cooling (Ice Bath)"]; "Filtration" [label="Vacuum Filtration"]; }
subgraph "cluster_1" { label = "Analysis & Final Product"; style=filled; color="#E6F4EA"; "Crystals" [label="Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mother_Liquor" [label="Mother Liquor (Contains Impurities)"]; "Drying" [label="Dry Crystals Under Vacuum"]; "Final_Product" [label="Pure this compound"]; "Analysis" [label="Check Purity (HPLC, NMR)"]; }
"Crude_Product" -> "Dissolution"; "Dissolution" -> "Cooling"; "Cooling" -> "Further_Cooling"; "Further_Cooling" -> "Filtration"; "Filtration" -> "Crystals"; "Filtration" -> "Mother_Liquor"; "Crystals" -> "Drying"; "Drying" -> "Final_Product"; "Final_Product" -> "Analysis"; } Caption: A typical workflow for the purification of this compound by crystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. longdom.org [longdom.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Covalent Binding: The Case of 3-(2-Chloroacetyl)-1-cyclopropylurea
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering heightened potency and prolonged pharmacological effects.[1][2][3] Unlike their non-covalent counterparts, TCIs form a stable, chemical bond with their protein target, a mechanism that promises not only durability of action but also the potential to engage targets once considered "undruggable."[4][5] However, this irreversible or slowly reversible interaction demands rigorous and multi-faceted validation to ensure target engagement, selectivity, and to fully characterize the kinetics of the binding event.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to definitively validate the covalent binding of a novel agent. We will use the hypothetical yet structurally representative compound, 3-(2-Chloroacetyl)-1-cyclopropylurea , as our central example. This molecule features a chloroacetamide "warhead," a reactive electrophile designed to form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, on a target protein.[2][6][7][8]
Our discussion will not merely list protocols but will delve into the causality behind experimental choices, offering a self-validating system of inquiry. We will objectively compare and contrast the primary methodologies in a researcher's toolkit: mass spectrometry, X-ray crystallography, and activity-based protein profiling (ABPP).
The Two-Step Dance of Covalent Inhibition
Before an irreversible bond is formed, a covalent inhibitor must first recognize and non-covalently bind to the target protein's binding pocket.[5][6] This initial, reversible interaction is governed by the same forces that dictate non-covalent drug binding (e.g., hydrogen bonds, hydrophobic interactions). This is a critical first step that positions the electrophilic warhead in close proximity to a reactive nucleophile on the target protein. The efficiency of the subsequent covalent bond formation is then described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI represents the overall efficiency of the covalent modification and is a critical parameter for inhibitor optimization.[9]
The Gold Standard: Mass Spectrometry for Direct Evidence
Mass spectrometry (MS) is the cornerstone for confirming covalent modification, providing direct and unambiguous evidence of a mass increase in the target protein corresponding to the addition of the inhibitor.[10][11][12] This can be approached at two levels: intact protein analysis and peptide mapping.
Intact Protein Mass Analysis
This is often the first step to confirm if covalent binding has occurred.[10] By analyzing the total mass of the protein with and without the inhibitor, a clear mass shift indicates the formation of an adduct.
Experimental Protocol: Intact Protein MS
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of this compound (e.g., 50-100 µM) in a suitable buffer for a defined period (e.g., 1-2 hours) at a controlled temperature. Include a vehicle control (e.g., DMSO).
-
Desalting: Quench the reaction and remove excess, unbound inhibitor using a desalting column or reverse-phase chromatography. This step is crucial to prevent ion suppression and obtain a clean spectrum.
-
LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[13]
-
Deconvolution: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolute this spectrum to determine the zero-charge mass of the protein.
-
Analysis: Compare the mass of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of this compound (minus the leaving group, in this case, a chlorine atom) confirms covalent adduction.
Peptide Mapping: Pinpointing the Site of Modification
While intact mass analysis confirms if a covalent bond has formed, peptide mapping reveals where.[10][13] This technique is indispensable for identifying the specific amino acid residue that has been modified.
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Incubation and Denaturation: Follow the incubation step as described for intact protein analysis. Then, denature the protein using agents like urea or guanidinium chloride and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).[14] The mass spectrometer will first measure the mass of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence (MS2 scan).
-
Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein. Look for a peptide with a mass shift corresponding to the inhibitor adduct. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact modified amino acid.
Visual Confirmation: X-ray Crystallography
For an unparalleled, high-resolution view of the covalent interaction, X-ray crystallography is the definitive method.[11][15][16] It provides a three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond and revealing the precise orientation of the inhibitor in the binding site.[11]
Experimental Protocol: Co-crystallization
-
Complex Formation: Incubate the purified target protein with an excess of this compound to ensure complete adduction.
-
Crystallization: Screen a wide range of crystallization conditions to obtain high-quality crystals of the protein-inhibitor complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to generate an electron density map. Build and refine the atomic model of the protein-inhibitor complex into this map.
-
Analysis: The final structure will show a continuous electron density between the inhibitor and the target amino acid residue, providing unequivocal evidence of a covalent bond.[11] This also provides invaluable structural information for further drug design.
Functional Interrogation: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the functional consequences of covalent binding in a complex biological system, such as a cell lysate or even in live cells.[17][18][19][20] ABPP uses "activity-based probes" (ABPs) – small molecules with a reactive group that covalently label the active sites of a whole class of enzymes.
Experimental Protocol: Competitive ABPP
-
System Preparation: Prepare a cell lysate or use intact cells.
-
Competitive Incubation: Pre-incubate the biological sample with varying concentrations of your test compound, this compound.
-
Probe Labeling: Add a broad-spectrum ABP that is known to label the active site of the suspected target protein class (e.g., a cysteine-reactive probe).
-
Analysis: The ABP is typically tagged with a reporter (e.g., biotin for pulldown and MS analysis, or a fluorophore for gel-based analysis). If your compound binds to the target, it will block the ABP from labeling it. This is observed as a decrease in signal for the target protein.
-
Target Identification: The reduction in labeling can be quantified by SDS-PAGE and in-gel fluorescence scanning or by streptavidin enrichment followed by proteomic analysis to identify the specific protein targets of your compound.[17]
Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| Intact Protein MS | Confirms if covalent adduction occurred and determines stoichiometry.[10] | Rapid, direct evidence, relatively simple. | No information on the site of modification; can be challenging for large or complex proteins.[10] |
| Peptide Mapping MS/MS | Pinpoints the exact amino acid residue modified.[10][21] | High specificity, provides precise location of binding. | More complex sample preparation and data analysis; may not achieve 100% sequence coverage. |
| X-ray Crystallography | Provides a 3D atomic-level structure of the covalent complex.[11][16] | Unambiguous visual confirmation, invaluable for structure-based design. | Requires high-quality crystals, which can be difficult to obtain; the crystal structure may not fully represent the solution state.[11] |
| Competitive ABPP | Identifies protein targets in a complex proteome and confirms engagement in a biological context.[17][19] | Functional readout, can be performed in native systems, assesses selectivity. | Indirect evidence of binding; requires a suitable ABP for the target class. |
Comparing Alternatives
The chloroacetamide group is a classic electrophilic warhead, but it is by no means the only option.[2][22] Understanding its properties in the context of other warheads is crucial for rational drug design.
| Warhead Class | Example | Target Residue | Reactivity/Selectivity Profile |
| Haloacetamides | Chloroacetamide | Cys, His, Lys | Moderately reactive; good balance for many targets.[6][7] |
| Michael Acceptors | Acrylamide, Vinyl Sulfonamide | Cys | Widely used, reactivity can be tuned by modifying the electronics of the system.[4][23] |
| Sulfonyl Fluorides | Phenylsulfonyl fluoride | Ser, Tyr, Lys | Highly reactive, often used for serine proteases. |
| Epoxides/Aziridines | - | Cys, Asp, Glu | Strain-release driven reactivity.[23] |
| Nitriles | Cyanamides | Cys | Often form reversible covalent bonds.[24] |
Furthermore, the decision to pursue a covalent versus a non-covalent inhibitor depends on the therapeutic goal.
-
Covalent Inhibitors: Offer prolonged target engagement, potentially leading to a more durable and potent biological response.[25][26] This can be advantageous for overcoming high target turnover or for achieving a sustained effect with less frequent dosing.
-
Non-Covalent Inhibitors: Their reversible binding can be safer, as off-target interactions are not permanent.[27][28][29] For targets where sustained inhibition could lead to toxicity, a non-covalent mechanism is often preferred.
Conclusion
Validating the covalent binding of a compound like this compound is a systematic process that builds a pyramid of evidence. It begins with the direct, unequivocal proof from mass spectrometry, which confirms the "what" and "where" of the interaction. This is ideally followed by the high-resolution, visual confirmation from X-ray crystallography, providing the atomic details of "how" the inhibitor binds. Finally, functional validation through techniques like competitive ABPP places the interaction in a biological context, addressing target engagement and selectivity within a native environment. By judiciously employing these complementary techniques, researchers can build a robust and compelling case for the covalent mechanism of their novel inhibitors, paving the way for the development of the next generation of targeted therapies.
References
- 1. international-pharma.com [international-pharma.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pak.elte.hu [pak.elte.hu]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Covalent inhibitors Library_TargetMol [targetmol.com]
- 23. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 25. international-pharma.com [international-pharma.com]
- 26. youtube.com [youtube.com]
- 27. Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chimia.ch [chimia.ch]
A Comparative Guide to Covalent Probes: Profiling Chloroacetamides Using 3-(2-Chloroacetyl)-1-cyclopropylurea as a Scaffold
For researchers, scientists, and drug development professionals venturing into the realm of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical decision that profoundly influences the potency, selectivity, and overall success of their chemical probes. This guide provides an in-depth comparison of common covalent probes, with a particular focus on the chloroacetamide class, exemplified by the structure of 3-(2-Chloroacetyl)-1-cyclopropylurea. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its archetypal structure serves as an excellent framework for understanding the broader class of chloroacetamide probes and their performance relative to other widely used covalent modifiers.
The Landscape of Covalent Probes: A Strategic Overview
Targeted covalent inhibitors (TCIs) offer distinct advantages over their non-covalent counterparts, including prolonged duration of action, enhanced potency, and the ability to target proteins with shallow binding pockets.[1] The defining feature of a TCI is its "warhead," an electrophilic group that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[2] The selection of a warhead is a balancing act between reactivity and selectivity; a highly reactive electrophile may lead to off-target effects, while one with insufficient reactivity may not achieve the desired target occupancy.
This guide will compare three prominent classes of cysteine-targeting covalent probes:
-
Chloroacetamides: Represented here by the this compound structure.
-
Acrylamides: A widely used class found in several FDA-approved drugs.
-
Vinyl Sulfones: Another important class of Michael acceptors.
Mechanism of Action: The Covalent Bond Formation
The primary mechanism for these probes involves the reaction of the electrophilic warhead with the thiol group of a cysteine residue. For chloroacetamides, this occurs via a nucleophilic substitution reaction, while acrylamides and vinyl sulfones react through a Michael addition mechanism.
Figure 1: General mechanisms of covalent bond formation for chloroacetamides and Michael acceptors with cysteine.
Comparative Analysis of Covalent Warheads
The ideal covalent probe should exhibit sufficient reactivity to bind its intended target while minimizing off-target modifications. The following table summarizes key performance characteristics of chloroacetamides, acrylamides, and vinyl sulfones.
| Feature | Chloroacetamides (e.g., this compound) | Acrylamides | Vinyl Sulfones |
| Reactivity | Generally higher | Moderate, tunable | Moderate to high |
| Mechanism | SN2 reaction | Michael Addition | Michael Addition |
| Selectivity | Can be selective, but higher intrinsic reactivity poses a risk of off-target effects.[3] | Generally good, highly tunable through electronic modifications.[2] | Can be highly selective. |
| Approved Drugs | Fewer examples in approved drugs compared to acrylamides. | Ibrutinib, Afatinib, Osimertinib.[4] | Not as prevalent in approved small molecule drugs. |
| Key Advantage | Potent and rapid target engagement. | Well-established, with a wealth of data on tuning reactivity and selectivity. | Can form highly stable adducts. |
| Considerations | Higher potential for off-target reactivity requires careful screening.[3] | Reversibility can be engineered (e.g., with cyano-acrylamides). | Can exhibit different reactivity profiles compared to acrylamides.[5][6] |
Experimental Workflows for Characterizing Covalent Probes
A rigorous evaluation of any covalent probe is essential. Below are key experimental protocols to assess their performance.
Reactivity Profiling
A crucial first step is to determine the intrinsic reactivity of the warhead. This can be assessed by measuring the rate of reaction with a model thiol, such as glutathione (GSH), using techniques like HPLC or NMR spectroscopy. Studies have shown that chloroacetamides tend to be more reactive than acrylamides.[1]
Protocol: GSH Reactivity Assay
-
Preparation: Prepare stock solutions of the covalent probe and GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction: Mix the probe and GSH at defined concentrations.
-
Time-course Analysis: At various time points, quench the reaction and analyze the remaining probe concentration by reverse-phase HPLC.
-
Data Analysis: Calculate the half-life (t½) of the probe in the presence of GSH. A shorter half-life indicates higher reactivity.
Proteome-Wide Selectivity Profiling
Understanding the on- and off-target interactions of a covalent probe within a complex biological system is paramount. Chemoproteomic approaches are powerful tools for this purpose.
Figure 2: A typical workflow for identifying the cellular targets of a covalent probe using click chemistry and mass spectrometry.
Protocol: Competitive Chemoproteomics for Target Identification [7][8][9]
-
Probe Synthesis: Synthesize an alkyne-derivatized version of the covalent probe (e.g., alkyne-3-(2-chloroacetyl)-1-cyclopropylurea).
-
Cell Treatment: Treat live cells with the alkyne probe. Include control groups, such as vehicle-only and a competition group pre-treated with the parent (non-alkyne) probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich for biotinylated proteins.
-
Proteomics: Digest the enriched proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential targets.
Kinetic Analysis of Target Engagement
For irreversible inhibitors, IC50 values are time-dependent and can be misleading. A more informative measure is the second-order rate constant, k_inact/K_I, which reflects the efficiency of covalent modification.[10][11]
Protocol: Determination of k_inact/K_I [10][12][13]
-
Enzyme Activity Assay: Establish a continuous or endpoint assay to measure the activity of the target enzyme.
-
Incubation: Incubate the enzyme with various concentrations of the covalent inhibitor for different periods.
-
Activity Measurement: At each time point, initiate the enzyme reaction and measure the remaining activity.
-
Data Fitting: Plot the natural logarithm of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (k_obs).
-
k_inact/K_I Calculation: Plot k_obs versus the inhibitor concentration. The slope of this line represents k_inact/K_I.
Conclusion and Future Perspectives
The choice of a covalent warhead is a multifaceted decision that requires careful consideration of the target protein, the desired selectivity profile, and the overall goals of the research. While chloroacetamides, such as the one represented by the this compound scaffold, offer high reactivity that can be advantageous for potent target inhibition, this must be carefully balanced against the potential for off-target effects. Acrylamides provide a more extensively studied and tunable platform, as evidenced by their prevalence in clinically approved drugs. Vinyl sulfones represent another valuable class of Michael acceptors with distinct properties.
For any covalent probe development program, the experimental workflows outlined in this guide are essential for a thorough characterization of reactivity, selectivity, and potency. The insights gained from these studies will enable researchers to make informed decisions in the design and optimization of the next generation of targeted covalent inhibitors.
References
- 1. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 12. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Covalent RNF114 Inhibitors: Chloroacetamide Scaffolds vs. Natural Products
This guide provides a detailed comparison of the efficacy and mechanisms of different classes of covalent inhibitors targeting the E3 ubiquitin ligase RNF114. We will focus on the class of synthetic chloroacetamide-based inhibitors, represented by compounds structurally similar to 3-(2-Chloroacetyl)-1-cyclopropylurea, and compare their performance against the well-characterized natural product inhibitor, nimbolide. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, chemical biology, and targeted protein degradation.
Introduction: RNF114 as a Therapeutic Target
E3 ubiquitin ligases are critical regulators of protein homeostasis, mediating the final step of the ubiquitination cascade to tag substrate proteins for proteasomal degradation. Their dysregulation is implicated in numerous diseases, including cancer, making them a compelling class of drug targets. Ring Finger Protein 114 (RNF114) is an E3 ligase that has recently gained attention for its role in regulating key cellular processes such as cell cycle progression and immune responses.[1] RNF114 facilitates the ubiquitination of tumor suppressors like p21, and its inhibition can stabilize these substrates, providing a potential anti-cancer strategy.[2][3]
The discovery that RNF114 can be targeted by covalent inhibitors has opened new avenues for therapeutic intervention. Covalent inhibition offers advantages such as high potency and prolonged duration of action, which can be particularly effective against challenging targets. This guide will explore the efficacy of a synthetic chloroacetamide inhibitor as a proxy for the this compound class and compare it to the natural product nimbolide, both of which target a key cysteine residue on RNF114.[2][4]
Disclaimer: While this guide focuses on this compound as a representative of the chloroacetamide scaffold, the specific experimental data presented for this class is based on the published results for the structurally related and well-characterized covalent ligand, EN219.[2]
Mechanism of Covalent Inhibition
Both chloroacetamide-based inhibitors and the natural product nimbolide function by forming a permanent, covalent bond with a specific cysteine residue (C8) located in a functionally important, intrinsically disordered region of RNF114.[2][4] This covalent modification physically obstructs the substrate recognition site, thereby inhibiting the ubiquitination of RNF114's endogenous substrates, such as p21.[2]
The key difference lies in the "warhead"—the reactive chemical moiety responsible for bond formation.
-
Chloroacetamides: These inhibitors possess a chloroacetyl group (-C(O)CH₂Cl). The electrophilic carbon atom is susceptible to nucleophilic attack by the thiol group of a cysteine residue, resulting in the displacement of the chloride leaving group and the formation of a stable thioether bond. This targeted reactivity is a hallmark of many covalent drugs.[5][6]
-
Nimbolide: This complex natural product contains an α,β-unsaturated ketone, which acts as a Michael acceptor. The same C8 cysteine residue of RNF114 attacks one of the electrophilic carbons in the double bond, leading to a covalent adduct.[2]
The choice of covalent warhead has significant implications for reactivity, selectivity, and overall pharmacological properties.
Figure 1: Mechanism of RNF114 covalent inhibition. Inhibitors form a covalent bond with Cys8, blocking substrate binding and leading to substrate stabilization.
Comparative In Vitro Efficacy
The primary metric for quantifying the potency of an inhibitor in a biochemical context is the half-maximal inhibitory concentration (IC50). This value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. For covalent inhibitors, the IC50 is time-dependent, reflecting the progressive and irreversible nature of the binding.
A competitive activity-based protein profiling (ABPP) assay is a robust method to determine the IC50 for covalent inhibitors of RNF114.[2] In this assay, the inhibitor competes with a cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine) for binding to RNF114. A reduction in fluorescence indicates successful binding by the inhibitor.
Table 1: Comparative Efficacy of RNF114 Covalent Inhibitors
| Inhibitor Class | Representative Compound | Warhead Chemistry | Target Residue | IC50 (in vitro) | Source |
|---|---|---|---|---|---|
| Chloroacetamide | EN219 | Chloroacetamide | Cys8 | 470 nM | [2] |
| Natural Product | Nimbolide | α,β-unsaturated ketone | Cys8 | Not explicitly reported as IC50, but potent |[2][4] |
The data clearly indicates that synthetic chloroacetamide scaffolds can be highly potent inhibitors of RNF114, with EN219 demonstrating a sub-micromolar IC50 value.[2] This positions the chloroacetamide class, including compounds like this compound, as a promising starting point for the development of highly effective RNF114-targeted therapeutics.
Experimental Protocol: Competitive ABPP for IC50 Determination
This protocol outlines the workflow for determining the IC50 of a covalent inhibitor against RNF114.
Causality Behind Experimental Choices:
-
Pre-incubation: This step is critical for covalent inhibitors. It allows time for the irreversible reaction between the inhibitor and the target cysteine to occur. The duration should be standardized to ensure comparable results.
-
Fluorescent Probe: An iodoacetamide-based probe is used because it reacts with the same cysteine residue targeted by the inhibitors, creating a direct competitive binding scenario.
-
SDS-PAGE and In-Gel Fluorescence: This provides a direct visual and quantifiable readout of probe binding. The loss of fluorescence in the presence of the inhibitor is proportional to the inhibitor's binding affinity and concentration.
Figure 2: Workflow for IC50 determination of covalent RNF114 inhibitors using a competitive activity-based protein profiling (ABPP) assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 2X stock solution of purified human RNF114 protein in a suitable buffer (e.g., PBS). Prepare serial dilutions of the test inhibitor (and comparator, e.g., EN219) in DMSO, followed by a further dilution in the assay buffer.
-
Inhibitor Incubation: In a microcentrifuge tube, combine the RNF114 protein solution with an equal volume of the diluted inhibitor solution. Include a DMSO-only control.
-
Pre-incubation: Incubate the mixture for 30 minutes at room temperature to allow for the covalent reaction between the inhibitor and RNF114.
-
Probe Labeling: Add a cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine, to each reaction tube to a final concentration of ~100-250 nM.
-
Labeling Incubation: Incubate for another 30 minutes at room temperature, protected from light.
-
Analysis: Quench the reactions by adding 4X SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescence scanner (e.g., ChemiDoc MP) to visualize the rhodamine-labeled RNF114.
-
Quantification: Measure the fluorescence intensity of the RNF114 band in each lane using software like ImageJ. Normalize the intensity of the inhibitor-treated lanes to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Discussion and Future Perspectives
The comparison between the synthetic chloroacetamide inhibitor EN219 and the natural product nimbolide highlights a key principle in modern drug discovery: the function of complex natural products can be successfully recapitulated by more synthetically tractable small molecules.[2][5] The sub-micromolar IC50 of EN219 demonstrates that the chloroacetyl-urea scaffold, as seen in this compound, is a highly effective chemical starting point for potent RNF114 inhibition.
Key Advantages of Synthetic Scaffolds (e.g., Chloroacetamides):
-
Synthetic Tractability: These compounds are generally easier and more cost-effective to synthesize and modify compared to complex natural products. This facilitates rapid structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Tunable Reactivity: The reactivity of the chloroacetamide warhead can be fine-tuned through chemical modification of the surrounding scaffold to optimize target engagement while minimizing off-target reactions.
Considerations for Covalent Inhibitors:
-
Selectivity: A primary challenge for covalent inhibitors is ensuring selectivity, as the reactive warhead could potentially modify other accessible cysteines throughout the proteome. Proteome-wide chemoproteomic studies are essential to profile the selectivity of any new covalent inhibitor.
-
Toxicity: Off-target modification can lead to toxicity. Careful optimization of the inhibitor's structure is required to ensure it preferentially binds to the intended target.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
A Researcher's Guide to Cross-Reactivity Profiling of Covalent Inhibitors: A Case Study of 3-(2-Chloroacetyl)-1-cyclopropylurea
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets.[1] However, the very nature of their reactivity—forming a stable, covalent bond with their target protein—necessitates a rigorous and comprehensive assessment of their proteome-wide selectivity to mitigate the risk of off-target effects and potential toxicity.[2][3][4] This guide provides a framework for the cross-reactivity profiling of a model covalent inhibitor, 3-(2-Chloroacetyl)-1-cyclopropylurea, comparing state-of-the-art chemoproteomic platforms and contextualizing its reactivity against alternative covalent warheads.
Understanding the Molecule: this compound
This compound is a small molecule featuring two key functionalities: a cyclopropylurea scaffold and a chloroacetamide electrophilic "warhead".
-
Cyclopropylurea Scaffold: Urea-based structures are common in medicinal chemistry and have been identified as inhibitors for various enzymes, such as soluble epoxide hydrolase.[5][6] The cyclopropyl group introduces conformational rigidity, which can contribute to binding affinity and selectivity.
-
Chloroacetamide Warhead: The chloroacetyl group is a reactive electrophile designed to form a covalent bond with nucleophilic amino acid residues on a target protein.[7] Cysteine, with its highly nucleophilic thiol group, is the most common target for such warheads.[8][9] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. While effective, chloroacetamides are known to be highly reactive, which can lead to a higher potential for off-target interactions compared to less reactive electrophiles like acrylamides.[7][10][11]
This guide will use this compound as a representative molecule to illustrate a comprehensive strategy for defining its on- and off-target engagement profile across the proteome.
The Strategic Imperative: Why Cross-Reactivity Profiling is Critical
The irreversible nature of many covalent inhibitors means that off-target binding can lead to prolonged and potentially toxic effects.[8] Therefore, a deep understanding of a covalent inhibitor's selectivity is not just a regulatory requirement but a fundamental aspect of designing safer and more effective medicines. This guide will compare three orthogonal, industry-standard approaches to profile the cross-reactivity of our model compound.
Comparative Experimental Frameworks for Profiling
We will explore a multi-pronged approach to build a comprehensive selectivity profile. No single method is sufficient; instead, the convergence of data from orthogonal techniques provides the highest degree of confidence.
Broad Kinase Selectivity: The KiNativ™ Platform
Given that a significant portion of drug discovery efforts targets the kinome, an initial assessment of kinase selectivity is often a critical first step. The KiNativ™ platform offers a powerful method to assess target engagement in a native biological context.[12][13]
Causality Behind Experimental Choice: Unlike assays using recombinant kinases, KiNativ™ profiles kinases in their native state within a cell lysate, accounting for post-translational modifications and complex formation that can influence inhibitor binding.[12][13] This provides a more physiologically relevant measure of inhibitor potency and selectivity.
Experimental Protocol: KiNativ™ Kinase Profiling
-
Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line for an oncology target).
-
Inhibitor Incubation: Treat aliquots of the lysate with a range of concentrations of this compound and a vehicle control.
-
Probe Labeling: Add a biotin-labeled, ATP-based covalent probe to the lysates. This probe acylates the conserved lysine in the ATP-binding site of active kinases.[12][14]
-
Enrichment and Digestion: Capture biotin-labeled proteins using streptavidin beads, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The degree of inhibition is determined by the reduction in probe labeling in the presence of the inhibitor. IC₅₀ values can then be calculated for each detected kinase.
Data Presentation:
| Kinase | IC₅₀ (nM) for this compound |
| Target Kinase X | Value |
| Off-Target Kinase A | Value |
| Off-Target Kinase B | Value |
| ... | ... |
Proteome-Wide Cysteine Reactivity: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the landscape of reactive and ligandable cysteines across the entire proteome.[15][16][17] This is particularly relevant for our model compound with its cysteine-reactive chloroacetamide warhead.
Causality Behind Experimental Choice: ABPP provides a global view of all potential cysteine targets in a competitive and dose-dependent manner.[2][3][4] This allows for the unbiased identification of off-targets, which might be missed in more focused assays.
Experimental Protocol: Competitive isoTOP-ABPP
-
Cell Treatment: Treat intact cells with a concentration range of this compound.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteomes with a cysteine-reactive, alkyne-functionalized iodoacetamide probe. This probe will label cysteines that were not engaged by the test compound.
-
Click Chemistry: Use a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to attach a TEV-cleavable biotin tag to the probe-labeled proteins.[18]
-
Enrichment and Digestion: Enrich the biotin-tagged proteins on streptavidin beads, perform on-bead isotopic labeling (e.g., TMT or iTRAQ) and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides.
-
Data Analysis: The engagement of a specific cysteine by this compound is measured by the reduction in the signal from the corresponding alkyne-probe-labeled peptide.
Data Presentation:
| Protein | Cysteine Site | % Engagement at 1 µM | IC₅₀ (µM) |
| Target Protein Y | Cys123 | Value | Value |
| Off-Target Protein C | Cys456 | Value | Value |
| Off-Target Protein D | Cys789 | Value | Value |
| ... | ... | ... | ... |
Direct Target Identification: Covalent Inhibitor Target-site Identification (CITe-Id)
A complementary approach, CITe-Id, uses the covalent inhibitor itself as an enrichment reagent to directly identify its binding partners.[2][3][4]
Causality Behind Experimental Choice: While competitive ABPP infers target engagement, CITe-Id provides direct evidence of covalent modification by the inhibitor of interest. This can be particularly useful for confirming novel or unexpected off-targets.
Experimental Protocol: CITe-Id
-
Synthesis of a Tagged Analog: Synthesize an analog of this compound that incorporates a clickable handle (e.g., an alkyne or azide) for downstream enrichment.
-
Cellular Treatment: Treat cells with the tagged analog.
-
Lysis and Click Chemistry: Lyse the cells and perform click chemistry to attach a biotin tag to the inhibitor-protein adducts.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins on streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins and, ideally, the specific peptide fragments that were covalently modified by the tagged inhibitor.
Data Presentation:
| Identified Protein | Peptide Sequence with Modification |
| Target Protein Y | Sequence with modified Cys123 |
| Off-Target Protein C | Sequence with modified Cys456 |
| ... | ... |
Comparison with Alternative Covalent Warheads
The choice of the electrophilic warhead is a critical determinant of a covalent inhibitor's selectivity profile.[19] Chloroacetamides, as present in our model compound, are generally more reactive than other commonly used warheads like acrylamides.[7][11]
Comparison Table of Covalent Warheads:
| Warhead | Mechanism | Relative Reactivity | Reversibility | Key Considerations |
| Chloroacetamide | SN2 | High | Irreversible | Can lead to lower selectivity; may have higher potential for off-target reactivity.[7][11] |
| Acrylamide | Michael Addition | Moderate | Typically Irreversible | Reactivity can be tuned by substitution; widely used in FDA-approved drugs.[20] |
| Sulfonyl Fluoride | Sulfonylation | Moderate | Irreversible | Can target non-cysteine residues like tyrosine, serine, and lysine. |
| α-cyano-acrylamide | Michael Addition | Tunable | Reversible-covalent | Forms a covalent bond that can slowly reverse, potentially reducing off-target accumulation.[21] |
Experimental Rationale: To experimentally compare these, one would synthesize analogs of this compound where the chloroacetamide is replaced with an acrylamide or a reversible warhead. These analogs would then be subjected to the same battery of cross-reactivity profiling assays (KiNativ™, ABPP). The expectation would be that the acrylamide analog would show a "cleaner" profile with fewer off-targets compared to the more reactive chloroacetamide parent compound.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of these complex experimental workflows, the following diagrams are provided.
Caption: Competitive ABPP workflow for profiling cysteine-reactive compounds.
Caption: Relationship between warhead reactivity and expected selectivity.
Conclusion and Future Directions
The cross-reactivity profiling of a covalent inhibitor like this compound is a multifaceted endeavor that requires the integration of orthogonal, proteome-wide techniques. By combining platforms like KiNativ™ for kinome screening and ABPP for cysteine reactivity mapping, researchers can build a high-resolution map of a compound's interactions in a complex biological system.
The choice of the covalent warhead is a critical design element. While a reactive electrophile like chloroacetamide can be effective, it carries a higher intrinsic risk of off-target engagement. Comparing its profile to analogs with alternative warheads (e.g., acrylamides) provides invaluable data to guide medicinal chemistry efforts toward optimizing both potency and selectivity. This comprehensive, data-driven approach is essential for advancing the next generation of safe and effective covalent therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. longdom.org [longdom.org]
- 3. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A road map for prioritizing warheads for cysteine targeting covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Introduction: The Imperative of Rigorous Target Validation for Covalent Inhibitors
An Objective Guide to Orthogonal Target Validation for Covalent Inhibitors: The Case of 3-(2-Chloroacetyl)-1-cyclopropylurea
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2][3] By forming a stable, covalent bond with their protein target, TCIs can achieve enhanced potency, prolonged duration of action, and high selectivity.[3][4] The molecule this compound belongs to this class; its chloroacetyl "warhead" is an electrophilic group designed to react with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) within the binding pocket of its target protein.[5][6]
However, the very reactivity that makes these molecules effective also presents a significant challenge: the risk of off-target interactions, which can lead to toxicity. Therefore, identifying the intended molecular target and confirming that the drug's therapeutic effect is mediated through this target is a step of paramount importance. A single experimental method is rarely sufficient. Instead, a robust validation strategy employs a suite of orthogonal methods—techniques that rely on different physical principles and biological systems—to build an unassailable case for a specific mechanism of action.
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of three powerful orthogonal approaches for validating the targets of a covalent inhibitor like this compound:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct target engagement in a native cellular environment.
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics approach to identify covalent targets and assess selectivity across the entire proteome.
-
CRISPR-Cas9 Genetic Validation: A genetic method to establish a functional link between the target protein and the compound's phenotypic effect.
We will explore the causality behind each experimental choice, provide detailed protocols, and present a comparative analysis to guide your target validation campaigns.
Cellular Thermal Shift Assay (CETSA): Confirming Biophysical Engagement
Expertise & Experience: The foundational principle of CETSA is that the binding of a ligand, such as our covalent inhibitor, often increases the thermal stability of its target protein.[7][8] When heated, proteins denature and aggregate; a ligand-bound protein will often require a higher temperature to unfold. By measuring the amount of soluble protein remaining at various temperatures, we can infer direct physical binding inside the cell.[8][9] This is a critical first step, as it provides direct evidence of a physical interaction in a physiologically relevant context (i.e., within the cell lysate or intact cells) without requiring modified versions of the compound.[10]
Experimental Workflow: CETSA
The workflow for a traditional, Western Blot-based CETSA is a logical sequence designed to isolate and quantify the stabilized protein fraction.
Detailed Experimental Protocol
-
Cell Culture and Treatment: Plate and grow the relevant cell line (e.g., a cancer cell line where the compound shows an effect) to ~80-90% confluency. Treat the cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Lysate Preparation: Harvest the cells, wash with PBS, and lyse them using a gentle method (e.g., freeze-thaw cycles in PBS supplemented with protease inhibitors) to maintain native protein complexes.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Using a thermal cycler with a gradient function, heat the individual aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.[11]
-
Separation: After heating, cool the samples to room temperature. Transfer the contents to ultracentrifuge tubes and centrifuge at high speed (e.g., 100,000 x g) for 25 minutes to pellet the denatured, aggregated proteins.[11]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the putative target protein in each supernatant sample by Western Blot using a specific antibody.
-
Data Interpretation: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[11]
Trustworthiness: The self-validating nature of CETSA comes from the internal control. The vehicle-treated sample establishes the baseline thermal stability of the target protein. A positive result is not just the presence of the protein, but a shift in its stability profile specifically caused by the compound. For a covalent inhibitor, this stabilization is expected to be robust.
Activity-Based Protein Profiling (ABPP): Mapping Covalent Interactions Proteome-Wide
Expertise & Experience: While CETSA confirms engagement with a known putative target, ABPP is a powerful discovery tool used to identify which proteins are covalently modified by an electrophilic compound across the entire proteome.[12][13] It can simultaneously identify the primary target and reveal potential off-targets, providing a global map of the compound's selectivity.[14] The most common format is a competitive ABPP experiment. In this setup, the cell lysate is pre-incubated with our inhibitor, this compound, which binds to its targets. Subsequently, a broad-spectrum covalent probe with a reporter tag (like biotin or a fluorophore) is added. If our inhibitor has bound to a protein, it will block the binding of the probe, leading to a decrease in the reporter signal for that specific protein.[13]
Experimental Workflow: Competitive ABPP
This workflow illustrates the core logic of using competition to identify specific targets.
Detailed Experimental Protocol
-
Proteome Preparation: Prepare fresh cell or tissue lysates under native conditions.
-
Competitive Incubation: Divide the lysate into two groups. To the "Test" group, add this compound and incubate to allow for covalent binding. To the "Control" group, add only the vehicle (DMSO).
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive iodoacetamide or chloroacetamide probe that contains a biotin tag to both the Test and Control groups. Incubate to allow the probe to label all accessible sites not already occupied by the inhibitor.
-
Click Chemistry (Optional): If using a probe with a terminal alkyne, perform a copper-catalyzed or strain-promoted click reaction to attach a biotin-azide reporter tag. This two-step approach is often preferred as it allows the initial labeling to be done with a smaller, less obtrusive probe.[15]
-
Enrichment: Add streptavidin-coated beads to both samples to pull down all biotin-labeled proteins. Wash the beads extensively to remove non-labeled proteins.
-
Proteomic Analysis: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin). Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Quantify the relative abundance of each identified protein between the Test and Control samples. A protein whose signal is significantly reduced in the inhibitor-treated sample is a direct covalent target of this compound.
Trustworthiness: This method is inherently self-validating through its ratiometric analysis. Global protein levels are unchanged; only proteins that are covalently modified by the test compound will show a reduction in signal. This provides high confidence in target identification and selectivity profiling.
CRISPR-Cas9 Genetic Validation: Proving Functional Relevance
Expertise & Experience: The previous two methods confirm a physical interaction. However, they do not prove that this interaction is responsible for the drug's ultimate biological effect. Genetic validation using CRISPR-Cas9 provides this crucial functional link.[][17][18] The logic is straightforward: if the compound achieves its effect (e.g., killing cancer cells) by inhibiting a specific target protein, then removing that protein from the cells should have a similar effect or, more conclusively, should make the cells resistant to the compound.[19][20] If cells lacking the target protein no longer respond to the drug, it is compelling evidence that the protein is the essential mediator of the drug's activity.[18]
Experimental Workflow: CRISPR-Cas9 Knockout for Resistance Validation
This logic diagram outlines the validation pathway.
Detailed Experimental Protocol
-
Design and Synthesize gRNA: Design two or more unique guide RNAs (gRNAs) that target early, conserved exons of the putative target gene to ensure a functional knockout.
-
Generate Cas9-Expressing Cells: Establish a stable cell line that constitutively expresses the Cas9 nuclease.
-
Transfect gRNA: Introduce the gRNAs into the Cas9-expressing cell line using lentiviral transduction or transfection.
-
Select Knockout Cells: Select for successfully transduced cells and isolate single-cell clones.
-
Validate Knockout: Expand the clones and validate the absence of the target protein using Western Blot or qPCR. It is critical to screen multiple distinct clones to control for off-target effects.
-
Phenotypic Assay: Treat both the wild-type (WT) parental cells and the validated knockout (KO) cells with a dose range of this compound.
-
Data Interpretation: Measure the desired phenotypic endpoint (e.g., cell viability, proliferation, or a specific signaling marker). If the KO cells show a significant rightward shift in the dose-response curve (i.e., they are more resistant to the compound) compared to WT cells, this strongly validates the target.
Trustworthiness: The use of multiple, distinct gRNAs to generate separate KO clones provides a robust internal control against off-target genetic modifications. If different KO clones, generated by different gRNAs, all show the same resistant phenotype, the confidence in the result is extremely high.
Comparison of Orthogonal Methods
To aid in experimental design, the following table summarizes the key attributes of each validation method.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | CRISPR-Cas9 Genetic Validation |
| Principle | Ligand-induced protein thermal stabilization[7] | Competitive covalent binding with a tagged probe[12][13] | Genetic ablation of the target gene[17][18] |
| Primary Question | Does my compound bind to the target in cells? | What are all the proteins my compound binds to covalently? | Is the target protein required for my compound's effect? |
| Type of Data | Biophysical (Target Engagement) | Chemoproteomic (Target ID & Selectivity) | Genetic / Functional (Phenotypic Link) |
| Throughput | Low to Medium (Western Blot) High (Luminescent/HT formats)[8][9] | Low (requires proteomics expertise and instrumentation) | Low (requires significant cell line engineering) |
| Key Reagents | Specific antibody to the target protein | Covalent probe with reporter tag, Mass Spectrometer | Cas9 nuclease, validated gRNAs |
| Key Advantage | Measures direct binding in a native context without compound modification. | Unbiased, proteome-wide view of targets and off-targets. | Provides a definitive functional link between target and phenotype. |
| Key Limitation | Requires a high-quality antibody; not suitable for target discovery. | Can be complex to perform and analyze; may miss low-abundance targets. | Time-consuming; does not prove direct binding; potential for genetic compensation. |
Conclusion and Integrated Strategy
Validating the target of a covalent inhibitor like this compound is not a linear process but a cycle of hypothesis generation and rigorous testing. No single method is sufficient. The most compelling validation stories are built by integrating biophysical, chemical, and genetic evidence.
A recommended strategy would be:
-
Use competitive ABPP as an initial, unbiased screen in a relevant cell line to identify a list of candidate targets that are covalently modified by the compound.
-
For the top candidate(s), perform CETSA to provide orthogonal, biophysical evidence of direct target engagement in cells.
-
Finally, use CRISPR-Cas9 knockout of the primary target to confirm that engagement with this specific protein is functionally responsible for the compound's desired biological effect.
By following this multi-faceted, orthogonal approach, researchers can build a high-confidence data package that definitively validates the mechanism of action, significantly de-risking the progression of a covalent inhibitor into further development.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selectscience.net [selectscience.net]
- 18. criver.com [criver.com]
- 19. biocompare.com [biocompare.com]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Analysis of Cyclopropylurea and Diaryl Urea-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The urea scaffold has proven to be a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure in the design of a multitude of enzyme inhibitors.[1][2][3][4] Its ability to form a robust network of hydrogen bonds within enzyme active sites has led to the development of numerous clinically successful drugs.[5][6] This guide provides an in-depth comparative analysis of two prominent classes of urea-based inhibitors: those incorporating a cyclopropylurea moiety and the more traditional diaryl ureas.
This analysis will focus on two distinct and highly relevant enzyme targets: soluble epoxide hydrolase (sEH) and protein kinases, particularly VEGFR and RAF kinases. Through a detailed examination of their structure-activity relationships (SAR), comparative performance data, and the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their inhibitor design and optimization campaigns.
The Urea Pharmacophore: A Privileged Scaffold
The utility of the urea moiety as a central scaffold in enzyme inhibitors stems from its unique physicochemical properties.[1][2] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bonding interaction with the enzyme's active site, often mimicking a key interaction of the natural substrate or a transition state.[7] This strong and specific binding contributes significantly to the potency of urea-based inhibitors.[1][2]
The synthetic tractability of ureas further enhances their appeal, allowing for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] By varying the substituents on either side of the urea core, medicinal chemists can explore a vast chemical space to optimize drug-like properties.
Cyclopropylurea vs. Diaryl Urea: A Tale of Two Scaffolds
While both cyclopropylureas and diaryl ureas leverage the core urea pharmacophore, the nature of their substituents imparts distinct characteristics that influence their performance as enzyme inhibitors.
-
Diaryl Ureas: This class is exemplified by the multi-kinase inhibitor Sorafenib. Typically, these inhibitors feature two aromatic rings attached to the urea nitrogen atoms. These aromatic groups engage in hydrophobic and van der Waals interactions within the enzyme's active site, contributing to binding affinity.[6] However, the planarity of the aryl rings can sometimes lead to off-target activities and potential metabolic liabilities.
-
Cyclopropylureas: The incorporation of a cyclopropyl group represents a strategic evolution in urea-based inhibitor design. The cyclopropyl ring, with its unique three-dimensional structure and strained ring system, offers several advantages.[8] It can act as a "bioisosteric replacement" for other groups, such as alkenes or small alkyl chains, often leading to improved metabolic stability and potency.[1][8] The rigid nature of the cyclopropyl group can also help to lock the inhibitor into a more favorable binding conformation, reducing the entropic penalty upon binding.[8]
The following sections will delve into a comparative analysis of these two scaffolds in the context of sEH and kinase inhibition, supported by experimental data and detailed protocols.
Soluble Epoxide Hydrolase (sEH) Inhibition: Enhancing Endogenous Anti-inflammatory Mediators
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties.[9][10] Inhibition of sEH increases the bioavailability of EETs, making it an attractive therapeutic strategy for a range of cardiovascular and inflammatory diseases.[9][10]
Comparative Performance of Urea-Based sEH Inhibitors
Early sEH inhibitors often featured bulky, lipophilic groups like adamantane attached to the urea scaffold. While potent, these compounds suffered from rapid metabolism, limiting their in vivo efficacy.[3][11] Subsequent research focused on replacing the adamantyl group with other moieties to improve pharmacokinetic properties.[3][11]
A key study demonstrated the significant advantages of replacing the adamantyl group with a substituted phenyl ring, with one of the most promising compounds featuring a cyclopropylcarbonyl group.[11]
Table 1: Comparative Pharmacokinetic and Potency Data of Urea-Based sEH Inhibitors
| Compound | Structure | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Cmax (ng/mL) in mice | AUC (ng·h/mL) in mice |
| Adamantyl Analog (2) | 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | 5.1 ± 0.6 | 12 ± 1 | 16 ± 4 | 24 ± 4 |
| Cyclopropyl-Acyl Phenyl Analog (52) | 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 0.7 ± 0.1 | 1.8 ± 0.1 | 1040 ± 150 | 7900 ± 1100 |
Data sourced from reference[11]. Cmax and AUC were determined after oral administration in mice.
As the data clearly indicates, the cyclopropyl-containing phenylurea analog (52 ) exhibits a 7-fold increase in potency against human sEH and a remarkable 65-fold increase in Cmax and 3300-fold increase in AUC compared to its adamantane-containing counterpart (2 ).[11] This dramatic improvement in pharmacokinetic profile highlights the benefit of replacing metabolically labile groups with more stable moieties like the substituted phenyl ring, with the cyclopropyl group contributing to the overall favorable properties of the molecule.
Experimental Protocol: sEH Inhibition Assay
The following protocol outlines a standard fluorometric assay for determining the inhibitory potency of compounds against sEH.
Principle: This assay measures the hydrolysis of a non-fluorescent substrate by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., 25 mM bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations
-
Recombinant hsEH enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the sEH substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protein Kinase Inhibition: Targeting Dysregulated Cell Signaling in Cancer
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[12] Urea-based inhibitors have been successfully developed to target several kinases, including RAF and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Analysis of a Cyclopropylurea (Lenvatinib) and a Diaryl Urea (Sorafenib)
To illustrate the comparative aspects of cyclopropylurea and diaryl urea-based kinase inhibitors, we will analyze two clinically approved multi-kinase inhibitors:
-
Lenvatinib: Contains a cyclopropylurea moiety and is a potent inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[2][5]
-
Sorafenib: A diaryl urea that primarily targets RAF kinases (C-RAF and B-RAF) and VEGFR2/3.[12]
While both are multi-kinase inhibitors with overlapping targets, their distinct chemical structures lead to differences in their biological activity, binding modes, and clinical profiles.
Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Pharmacokinetic Interactions between Canagliflozin and Sorafenib or Lenvatinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats [frontiersin.org]
- 8. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
A Strategic Guide to the Biochemical and Cellular Benchmarking of 3-(2-Chloroacetyl)-1-cyclopropylurea
This guide provides a comprehensive framework for the characterization and benchmarking of 3-(2-Chloroacetyl)-1-cyclopropylurea, a reactive small molecule with potential as a covalent enzyme inhibitor. As of the date of this publication, the specific biological target(s) of this compound are not extensively documented in publicly available literature. Therefore, this document outlines a two-phase strategic approach: first, a robust workflow for target identification and validation, and second, a detailed methodology for benchmarking its performance against established inhibitors of the identified target.
The chemical structure of this compound features a chloroacetyl group, a well-known electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within an enzyme's active site.[1] This suggests the compound likely acts as an irreversible or long-residence-time covalent inhibitor.[2] This guide is designed for researchers in drug discovery and chemical biology to systematically elucidate the compound's mechanism of action and competitively profile its efficacy.
Phase 1: Target Identification and Validation
Before any benchmarking can occur, the primary molecular target(s) of this compound must be identified. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.
Experimental Workflow: Target Identification
Caption: Workflow for identifying the molecular target of a novel covalent inhibitor.
1. Activity-Based Protein Profiling (ABPP): This chemical proteomic strategy is invaluable for identifying enzyme targets in their native biological context.[1] A competitive ABPP experiment would involve treating a cell lysate or intact cells with this compound, followed by incubation with a broad-spectrum covalent probe that targets the same class of residues (e.g., an iodoacetamide-based probe for cysteines). A reduction in probe labeling for a specific protein in the presence of the test compound indicates target engagement.
2. Direct Enzymatic Panel Screening: Based on the chloroacetyl warhead, a hypothesis-driven approach would involve screening the compound against a panel of enzymes rich in reactive cysteines, such as cysteine proteases (e.g., caspases, cathepsins) or certain kinases.[3][4]
3. Target Validation with Cellular Thermal Shift Assay (CETSA): Once a putative target is identified, CETSA is a powerful method to confirm direct target engagement within intact cells.[5][6] This assay measures the thermal stability of a protein, which typically increases upon ligand binding.[2][7] A positive result in a CETSA experiment provides strong evidence that the compound interacts with its target in a physiological environment.[8]
Phase 2: Comparative Benchmarking Against Known Inhibitors
Upon successful identification and validation of the primary enzyme target (referred to hereafter as "Target X"), a rigorous benchmarking study can be initiated. This phase compares the biochemical and cellular performance of this compound against one or more well-characterized inhibitors of Target X.
For the purpose of this guide, let us assume Target X is a cysteine-dependent enzyme and select a well-known, commercially available covalent inhibitor, "Inhibitor-K," as the primary comparator.
Biochemical Potency and Mechanism of Action
The first step is to quantify and compare the inhibitory potency and kinetics in a purified system.
Table 1: Comparative Biochemical Parameters
| Parameter | This compound | Known Inhibitor-K | Description |
| IC₅₀ (30 min) | Experimental Value | Literature/Experimental Value | Concentration causing 50% inhibition after a fixed pre-incubation time. |
| kᵢₙₐ꜀ₜ / Kᵢ | Experimental Value | Literature/Experimental Value | Second-order rate constant of inactivation; the primary metric for covalent inhibitor efficiency.[9] |
| Reversibility | Experimental Value (e.g., No recovery) | Literature/Experimental Value | Assessed via jump-dilution or dialysis experiments to confirm covalent modification.[10] |
Experimental Protocol 1: Determination of kᵢₙₐ꜀ₜ / Kᵢ
This protocol is designed to measure the rate of irreversible inhibition.[9]
-
Reagents:
-
Purified, active Target X enzyme.
-
Fluorogenic or chromogenic substrate for Target X.
-
Assay buffer (optimized for Target X activity and stability).
-
This compound (test inhibitor).
-
Inhibitor-K (comparator).
-
DMSO (for inhibitor stocks).
-
-
Procedure:
-
Prepare a dilution series of the test inhibitor and comparator in assay buffer.
-
In a 96-well plate, add a fixed concentration of Target X to each well.
-
Initiate the reaction by adding the various concentrations of the inhibitor to the enzyme.
-
Incubate the enzyme-inhibitor mixture for several defined time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, add a saturating concentration of the substrate to the wells to initiate the enzymatic reaction.
-
Immediately measure the initial reaction velocity (V₀) using a plate reader (fluorescence or absorbance).
-
For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations. The slope of this second plot represents the kᵢₙₐ꜀ₜ / Kᵢ.[9]
-
Cellular Activity and Target Engagement
Demonstrating that the compound can engage its target in a cellular context and elicit a functional response is critical.
Table 2: Comparative Cellular Parameters
| Parameter | This compound | Known Inhibitor-K | Description |
| Cellular IC₅₀ | Experimental Value | Literature/Experimental Value | Concentration causing 50% inhibition of a downstream cellular signaling event or phenotype. |
| CETSA Shift (ΔTₘ) | Experimental Value | Literature/Experimental Value | Change in the melting temperature of Target X in intact cells upon compound treatment.[6] |
| Cytotoxicity (CC₅₀) | Experimental Value | Literature/Experimental Value | Concentration causing 50% reduction in cell viability in a relevant cell line. |
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies and quantifies target engagement in intact cells.[5][7]
-
Reagents & Equipment:
-
Cell line expressing endogenous or over-expressed Target X.
-
Complete cell culture medium.
-
This compound and Inhibitor-K.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
PCR thermocycler or heating blocks.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific for Target X.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the test inhibitor, comparator, or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western Blotting using an antibody against Target X.
-
Quantify the band intensities at each temperature for each treatment condition.
-
Plot the percentage of soluble Target X versus temperature to generate melt curves. The temperature at which 50% of the protein has denatured is the melting temperature (Tₘ). A shift to a higher Tₘ in the presence of the inhibitor indicates target stabilization and engagement.
-
Selectivity and Off-Target Effects
A crucial aspect of any inhibitor is its selectivity. The chloroacetyl group can be reactive, making off-target assessment essential.
Workflow: Selectivity Profiling
Caption: A multi-pronged approach to assessing inhibitor selectivity.
-
Broad-Panel Screening: Submit this compound to commercial services that screen against large panels of enzymes, such as kinases or proteases, to identify potential off-targets.[4]
-
Proteome-Wide CETSA (MS-CETSA): For an unbiased view of selectivity within the cell, mass spectrometry can be coupled with CETSA to identify all proteins that are thermally stabilized by the compound, revealing both the intended target and any off-targets.
-
Cytotoxicity Assays: The compound's effect on cell viability should be assessed in the target-expressing cell line as well as in a control cell line that does not express the target (if available). This helps to distinguish on-target toxicity from general, non-specific cytotoxicity.
Conclusion
This compound represents a molecule of interest due to its potential as a covalent inhibitor. This guide provides a systematic and scientifically rigorous pathway for its evaluation. By first identifying its molecular target and then applying a multi-parameter benchmarking strategy against established inhibitors, researchers can build a comprehensive profile of its potency, mechanism, cellular efficacy, and selectivity. This structured approach ensures that experimental choices are logical, and the resulting data is robust, self-validating, and directly comparable to existing standards in the field, ultimately clarifying the therapeutic or investigational potential of this compound.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 3. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 771499-64-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 771499-64-0 | WFB49964 [biosynth.com]
- 8. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 771499-64-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Target Engagement Assays for Covalent Modifiers: A Case Study with 3-(2-Chloroacetyl)-1-cyclopropylurea
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern cellular target engagement assays. We will explore the strategic application of these techniques using 3-(2-Chloroacetyl)-1-cyclopropylurea , a representative novel compound featuring a reactive electrophilic warhead, to determine its specific protein targets within a native cellular environment.
The central challenge in phenotypic drug discovery is the deconvolution of a compound's mechanism of action, which begins with identifying its direct molecular targets. For compounds like this compound, the presence of a chloroacetyl group strongly suggests a covalent mechanism of action, where the compound forms a permanent bond with its protein target(s).[1][2] This property is a double-edged sword: it can lead to high potency and prolonged duration of action, but it also carries the risk of off-target modifications.[3] Therefore, selecting the appropriate assay to confirm on-target engagement and profile off-target activity is a critical step in development.
This guide moves beyond a simple listing of protocols. It provides a strategic workflow, explains the causal reasoning behind experimental choices, and presents self-validating methodologies to ensure data integrity.
Understanding the Electrophile: The Chloroacetyl "Warhead"
The 2-chloroacetyl moiety is an alpha-halo ketone, a well-characterized electrophile that irreversibly reacts with nucleophilic amino acid residues on proteins. The primary targets are the thiol groups of cysteine residues, although reactions with histidine and lysine can also occur. This covalent interaction is the biochemical basis for the compound's activity and the foundation upon which target engagement assays are built. Understanding this mechanism is key to interpreting assay results, as the assays are designed to detect the direct physical consequences of this binding event.
Caption: Covalent modification of a target protein by an electrophilic compound.
A Strategic Workflow for Target Identification and Validation
A robust target identification campaign does not rely on a single method. Instead, it employs a strategic sequence of unbiased, proteome-wide discovery techniques followed by orthogonal, focused validation assays. This approach minimizes false positives and provides a comprehensive understanding of the compound's cellular interactions.
References
Safety Operating Guide
Navigating the Disposal of 3-(2-Chloroacetyl)-1-cyclopropylurea: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS No. 771499-64-0). While this document offers procedural guidance based on the chemical's structure and related compounds, it is imperative to always consult the official Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal protocols.
Understanding the Compound: A Hazard-Based Assessment
This compound is a molecule featuring a chlorinated acetyl group and a cyclopropylurea moiety. The presence of these functional groups suggests potential hazards that must be considered for its disposal. Although a specific, publicly available Safety Data Sheet (SDS) with comprehensive hazard information is not readily accessible, we can infer potential risks based on analogous structures.
-
Chlorinated Organic Compound: The chloroacetyl group classifies this compound as a halogenated organic substance. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the possible generation of hazardous byproducts upon incomplete combustion. The U.S. Environmental Protection Agency (EPA) often recommends incineration as a preferred disposal method for many organochlorine compounds to ensure their complete destruction[1].
-
Urea Derivative: While urea itself has relatively low toxicity, its derivatives can exhibit a range of biological activities and toxicological profiles. The overall hazard profile of this compound is not fully established in publicly available literature.
Given the lack of specific data, a cautious approach is warranted, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat | Minimizes contamination of personal clothing. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a self-validating system, ensuring that waste is handled in a manner that minimizes risk to personnel and the environment.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical.
-
Designated Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Primary Hazard(s) (e.g., "Irritant," "Toxic" - Note: This should be confirmed with the official SDS)
-
Accumulation Start Date
-
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal Pathway
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Professional Disposal: The EHS-approved vendor will transport the waste for disposal, likely via high-temperature incineration, which is the standard and most effective method for the destruction of chlorinated organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory practice. While this guide provides a framework based on the chemical's structure, the information contained within the manufacturer-provided Safety Data Sheet remains the ultimate authority. By adhering to these procedures and fostering a culture of safety, we can ensure the well-being of our research community and the protection of our environment.
References
A Comprehensive Safety Protocol for Handling 3-(2-Chloroacetyl)-1-cyclopropylurea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of all laboratory personnel. This guide provides a detailed, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-(2-Chloroacetyl)-1-cyclopropylurea. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and deep understanding of the materials in use.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous materials. The following table outlines the minimum PPE requirements for any procedure involving this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes of the compound or solvents, which could cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.[2][3] |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling and Storage
A systematic approach to handling and storage is critical for minimizing exposure risks and maintaining the integrity of the compound.
Preparation and Handling Workflow
Caption: A logical workflow for the safe handling of this compound from preparation to storage.
Step-by-Step Protocol:
-
Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for related compounds.
-
Work Area Preparation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Don Appropriate PPE : Wear all the PPE outlined in Part 1 of this guide.
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood to minimize inhalation exposure. Use a spatula for transfers and avoid creating dust.
-
Reaction Setup and Monitoring : When setting up a reaction, ensure all glassware is properly secured. Reactions should be monitored from outside the fume hood sash whenever possible.
-
Post-Reaction Workup : Quenching and extraction procedures should be performed with caution, as the reactivity of the compound may not be fully known.
-
Temporary Storage of Product : Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date of synthesis, and any known hazards. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Part 3: Disposal Plan - Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Decision Pathway
Caption: A clear decision pathway for the proper segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Waste Categorization : All materials contaminated with this compound, including unused compound, contaminated PPE, and solvents from cleaning, must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Place all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) into a designated, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste : Collect all contaminated solvents and liquid waste in a separate, compatible, and clearly labeled container for liquid hazardous waste.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the container.
-
Storage : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Final Disposal : Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its waste down the drain or in the regular trash.
By adhering to these rigorous safety protocols, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to chemical safety is the bedrock of responsible scientific innovation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
